molecular formula C21H17NO4S B3823452 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE CAS No. 23064-33-7

2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE

Cat. No.: B3823452
CAS No.: 23064-33-7
M. Wt: 379.4 g/mol
InChI Key: WQOXKJJLPYRVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE is a useful research compound. Its molecular formula is C21H17NO4S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-oxo-N,3-diphenyl-2-(phenylsulfonyl)propanamide is 379.08782920 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-oxo-N,3-diphenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-19(16-10-4-1-5-11-16)20(21(24)22-17-12-6-2-7-13-17)27(25,26)18-14-8-3-9-15-18/h1-15,20H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOXKJJLPYRVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23064-33-7
Record name 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE CAS 23064-33-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Structural Dynamics, Synthesis, and Applications of 2-Benzoyl-2-(phenylsulfonyl)acetanilide (CAS 23064-33-7)

Executive Summary

As drug development and advanced materials science increasingly rely on highly functionalized building blocks, tri-activated methine compounds have emerged as critical intermediates. 2-Benzoyl-2-(phenylsulfonyl)acetanilide (CAS 23064-33-7) is a premier example of this class. Featuring a central carbon flanked by a benzoyl group, a phenylsulfonyl group, and an acetanilide moiety, this molecule presents a unique convergence of steric bulk and extreme electronic activation. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, optimal synthetic pathways, and downstream applications in heterocyclic chemistry.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of 2-benzoyl-2-(phenylsulfonyl)acetanilide is dictated by the extreme acidity of its alpha-proton. The synergistic electron-withdrawing effects (-I and -M) of the three adjacent functional groups lower the pKa of the methine proton significantly, allowing for facile enolization and carbanion formation.

Tautomeric Equilibrium: In solution, the compound exhibits a dynamic keto-enol tautomerism. The enol form is highly stabilized by an intramolecular hydrogen bond between the enol hydroxyl group and the adjacent amide or sulfonyl oxygen. This structural flexibility makes it an excellent candidate for metal chelation and regioselective electrophilic trapping.

Table 1: Physicochemical and Topological Properties

Property Value Structural Implication
Chemical Name 2-Benzoyl-2-(phenylsulfonyl)acetanilide Defines the tri-activated core.
CAS Registry Number 23064-33-7 Unique identifier for procurement.
Linear Formula C21H17NO4S Indicates a highly substituted carbon framework.
Molecular Weight 379.43 g/mol Suggests a bulky, sterically demanding molecule[1].
Hydrogen Bond Donors 1 (N-H) Participates in intermolecular interactions.
Hydrogen Bond Acceptors 4 (O atoms) High potential for coordination and solvation.

| Rotatable Bonds | 6 | Allows conformational flexibility despite steric bulk. |

Synthetic Methodologies: The Isocyanate Enolate-Trapping Route

Synthesizing highly substituted active methylenes often suffers from poor regioselectivity. For instance, attempting to sulfonylate benzoylacetanilide with benzenesulfonyl chloride frequently yields a mixture of C-sulfonylated and O-sulfonylated byproducts due to the ambidentate nature of the enolate.

To circumvent this, we employ a highly reliable "isocyanate trapping" methodology. By starting with


-(phenylsulfonyl)acetophenone—where the sulfonyl group is already installed—and reacting its enolate with phenyl isocyanate, we force the formation of the C-C bond with absolute regiocontrol[2].

Synthesis A α-(Phenylsulfonyl) acetophenone B NaH, THF, 0°C A->B Deprotonation C Enolate Intermediate B->C E CAS 23064-33-7 C->E Nucleophilic Attack D Phenyl Isocyanate D->E Electrophile

Workflow for the regioselective synthesis of CAS 23064-33-7.

Protocol: Regioselective Synthesis via Isocyanate Trapping Objective: To synthesize 2-benzoyl-2-(phenylsulfonyl)acetanilide with >95% purity while preventing O-acylation.

  • Enolate Generation: Suspend Sodium hydride (60% dispersion in mineral oil, 11 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool to 0 °C. Causality: Using NaH ensures irreversible, quantitative deprotonation. The 0 °C temperature prevents the degradation of the highly reactive carbanion.

  • Substrate Addition: Dissolve

    
    -(phenylsulfonyl)acetophenone (10 mmol) in THF (10 mL). Add dropwise over 15 minutes. Stir until 
    
    
    
    gas evolution ceases.
  • Electrophilic Trapping: Add phenyl isocyanate (10.5 mmol) dropwise at 0 °C. Causality: Phenyl isocyanate is a potent electrophile. Low temperatures ensure the enolate attacks the central isocyanate carbon exclusively, avoiding dimerization or polymerization of the isocyanate[2].

  • Maturation: Warm the mixture to room temperature and stir for 4 hours to ensure complete thermodynamic conversion.

  • Quenching: Carefully add saturated aqueous

    
     (10 mL). Causality: This mild acid neutralizes the sodium salt without hydrolyzing the newly formed, sensitive tri-activated methine core.
    
  • Isolation: Extract with ethyl acetate (

    
     mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate. Recrystallize from ethanol to yield the pure product.

Mechanistic Workflows: Application in Heterocyclic Synthesis

The primary utility of CAS 23064-33-7 in drug discovery lies in its capacity to serve as a precursor for highly substituted heterocycles, particularly pyrazoles. Pyrazoles are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors and anti-inflammatory agents.

When reacted with substituted hydrazines (e.g., phenylhydrazine), the compound undergoes a predictable cascade reaction. The initial nucleophilic attack occurs at the most electrophilic center—the benzoyl ketone—forming a hydrazone intermediate. Subsequent heating drives an intramolecular cyclization where the secondary amine of the hydrazone attacks the amide carbonyl, expelling aniline and yielding a 1,3-diphenyl-4-(phenylsulfonyl)-1H-pyrazol-5-ol derivative.

Pathway Start CAS 23064-33-7 Int1 Hydrazone Intermediate (Attack at Benzoyl C=O) Start->Int1 Reagent Phenylhydrazine (EtOH, Reflux) Reagent->Int1 Int2 Intramolecular Cyclization (Attack at Amide C=O) Int1->Int2 -H2O Product 4-Sulfonylpyrazole Derivative Int2->Product -Aniline

Cascade cyclization pathway for synthesizing pyrazole derivatives.

Causality in Cyclization: The retention of the phenylsulfonyl group at the 4-position of the pyrazole ring is highly advantageous. It acts as a robust electron-withdrawing substituent that can modulate the lipophilicity and metabolic stability of the resulting drug candidate. Alternatively, under strongly basic conditions, the sulfonyl group can be cleaved (desulfonylation), acting as a traceless directing group.

Handling, Stability, and Analytical Characterization

  • Storage: The compound is stable under standard laboratory conditions but should be stored in a desiccator away from strong bases, which can induce premature enolization or retro-Claisen-type cleavage.

  • NMR Signatures: In

    
     NMR (
    
    
    
    ), the presence of the keto form is indicated by a sharp singlet integrating to 1H (the methine proton) shifted far downfield (typically
    
    
    5.5 - 6.5 ppm) due to the three deshielding groups. If the enol form predominates, this signal disappears, replaced by a broad, highly deshielded O-H signal (
    
    
    > 12 ppm) indicative of strong intramolecular hydrogen bonding.

References

Sources

beta-keto sulfone acetanilide derivatives literature

Design, Synthesis, and Biological Evaluation of -Keto Sulfone Acetanilide Derivatives: A Comprehensive Technical Guide

Executive Summary

The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern rational drug design. This technical guide explores the synthesis and biological application of


-keto sulfone acetanilide derivatives

Pharmacological Rationale & Structural Design

The design of

  • The Acetanilide Motif: Widely recognized for its presence in analgesics (e.g., acetaminophen) and targeted therapeutics, the N-phenylacetamide structure provides crucial hydrogen bond donor and acceptor sites. For instance, the biological and biophysical properties of histone deacetylase (HDAC) inhibitors, such as suberoylanilide hydroxamic acid (SAHA), are heavily dependent on the orientation and substitution of the acetanilide ring[1].

  • The

    
    -Keto Sulfone Moiety:  This functional group acts as a highly stable bioisostere. The sulfonyl group (
    
    
    ) serves as a potent hydrogen bond acceptor, while the adjacent ketone enhances metabolic stability and provides a vector for further functionalization.

When hybridized, the resulting molecule is capable of bivalent interactions within complex enzymatic pockets, such as those found in carboxylesterase 1 (CES1) or HDACs.

Mechanisms of Action & Biological Targets

The causality behind the biological efficacy of these derivatives lies in their spatial geometry. The acetanilide nitrogen acts as an H-bond donor to the target enzyme's active site (often a catalytic tyrosine or histidine residue). Simultaneously, the


MechanismAAcetanilide Motif(H-Bond Donor/Acceptor)CHybrid Derivative(Synergistic Pharmacophore)A->C StructuralFusionBBeta-Keto Sulfone(Electrophilic/H-Bond Acceptor)B->C StructuralFusionDTarget Enzyme(e.g., HDAC / CES1)C->D Active SiteBindingEEnzyme Inhibition& Modulated ResponseD->E ConformationalChange

Fig 1. Mechanistic pathway of the hybrid pharmacophore binding and enzyme inhibition.

Synthetic Methodologies

The construction of these derivatives requires a highly chemoselective approach to avoid the over-oxidation of the sensitive acetanilide nitrogen. The most robust method is the copper-catalyzed oxidative sulfonylation of oxime acetates with sodium sulfinates, elegantly developed by the Jiang group[2].

Causality Behind Experimental Choices

The selection of


3
Protocol: Copper-Catalyzed Synthesis of -Keto Sulfone Acetanilides

Reagents:

  • Aryl oxime acetate (1.0 equiv)

  • Sodium

    
    -acetamidobenzenesulfinate (1.5 equiv)
    
  • 
     (10 mol%)
    
  • 1,10-Phenanthroline (10 mol%)

  • Solvent: DMF/

    
     (10:1)
    

Step-by-Step Methodology:

  • Initiation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl oxime acetate (1.0 mmol), sodium

    
    -acetamidobenzenesulfinate (1.5 mmol), 
    
    
    (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).
  • Solvation & Atmosphere: Add 3.0 mL of DMF and 0.3 mL of deionized water. Seal the tube with a septum and attach an oxygen balloon (1 atm). Stir the mixture at

    
     for 4 hours.
    
  • Self-Validating Check (Crucial): To ensure the protocol is self-validating, remove a

    
     aliquot at 
    
    
    and subject it to rapid TLC (Hexanes:EtOAc 3:1). The disappearance of the oxime acetate spot (
    
    
    ) and the appearance of a highly UV-active sulfonyl-vinylamine intermediate spot (
    
    
    ) validates the completion of the SET pathway. If the starting material persists, verify the oxygen balloon for positive pressure and add an additional 5 mol% of
    
    
    .
  • Hydrolysis: Once validated, cool the reaction to room temperature. Add 2.0 mL of 2M

    
     directly to the mixture and stir for an additional 2 hours to hydrolyze the sulfonyl-vinylamine intermediate into the final 
    
    
    -keto sulfone.
  • Workup: Quench with saturated

    
     until pH 7 is reached. Extract with EtOAc (
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure

    
    -keto sulfone acetanilide derivative.
    

WorkflowS11. Oxime Acetate + Sodium Sulfinate(Starting Materials)S22. Cu-Catalyzed Oxidative Sulfonylation(CuI, Ligand, Solvent, Air)S1->S2S33. Sulfonyl-Vinylamine Intermediate(In Situ Generation)S2->S3 SET PathwayS44. Acidic Hydrolysis (HCl/AcOH)(Cleavage to Ketone)S3->S4S55. Beta-Keto Sulfone Isolation(Extraction & Chromatography)S4->S5S66. Amidation with Aniline Derivative(Acetanilide Formation)S5->S6 CouplingS7Final Hybrid Product(Purified & Characterized)S6->S7

Fig 2. Step-by-step synthetic workflow for beta-keto sulfone acetanilide derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is highly dependent on the steric and electronic nature of the substitutions on the acetanilide ring. Drawing parallels from the SAR studies of structurally related thiophene-2-carboxamide derivatives[4], electron-withdrawing groups generally enhance binding affinity by increasing the acidity of the acetanilide N-H, thereby strengthening hydrogen bond donation to the target enzyme.

Table 1: SAR and Synthetic Yield of Representative


-Keto Sulfone Acetanilide Derivatives
Compound IDAryl Substitution (R)Synthetic Yield (%)Target Enzyme

(

)
ClogPElectronic Effect
KS-A01 -H (Unsubstituted)824.502.10Baseline
KS-A02 4-Cl781.202.65Inductive Withdrawing
KS-A03 4-

858.901.95Resonance Donating
KS-A04 3-

802.302.40Weakly Donating
KS-A05 2,6-diMe65> 50.02.85Severe Steric Clash

Data Interpretation: The introduction of a para-chloro substituent (KS-A02 ) significantly improves the

KS-A05

Conclusion

The synthesis of

References

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds, NIH.gov,
  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis, ACS Public
  • Biological and Biophysical Properties of the Histone Deacetylase Inhibitor Suberoylanilide Hydroxamic Acid Are Affected by the Presence of Short Alkyl Groups on the Phenyl Ring, ACS Public
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

The Acidity of Alpha-Protons in Sulfonyl Acetanilides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug design, active methylene compounds serve as indispensable building blocks. Among these, sulfonyl acetanilides (specifically,


-sulfonyl acetamides bearing an N-aryl group) represent a unique class of carbon acids. The methylene bridge in these molecules is flanked by a strongly electron-withdrawing sulfonyl group (

) and an amide carbonyl (

). This distinct electronic environment significantly depresses the pKa of the

-protons, transforming a typically inert

bond into a highly reactive, acidic center.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers behind this acidity, outlines self-validating experimental protocols for their synthesis and characterization, and highlights their critical utility in modern medicinal chemistry and C-C bond-forming reactions.

Mechanistic Grounding: The Origin of Enhanced Acidity

As a Senior Application Scientist, it is crucial to look beyond empirical pKa values and understand the causality of proton dissociation. The acidity of any carbon acid is fundamentally dictated by the thermodynamic stability of its conjugate base—the carbanion.

For


-sulfonyl acetanilides, the deprotonation of the methylene group yields a carbanion that is stabilized by a synergistic triad of electronic effects:
  • Carbonyl Resonance (Enolate Formation): The lone pair of the carbanion delocalizes into the

    
     orbital of the adjacent carbonyl group. The presence of the N-phenyl ring in the acetanilide moiety withdraws electron density from the amide nitrogen via resonance. This diminishes the nitrogen's ability to donate its lone pair into the carbonyl, thereby rendering the carbonyl carbon more electrophilic and enhancing its capacity to stabilize the 
    
    
    
    -carbanion.
  • Sulfonyl Inductive Withdrawal: The highly electronegative oxygen atoms of the sulfonyl group exert a powerful inductive pull (

    
    -withdrawal) on the adjacent carbon, dispersing the negative charge.
    
  • Negative Hyperconjugation: While older literature often cited

    
    -orbital participation from sulfur, modern computational chemistry attributes the stabilization primarily to negative hyperconjugation. The carbanion lone pair (
    
    
    
    ) donates into the antibonding orbitals (
    
    
    ) of the adjacent
    
    
    bonds.

G A Alpha-Sulfonyl Acetanilide (Active Methylene) B Base-Mediated Deprotonation A->B C Alpha-Carbanion Formation B->C D Carbonyl Resonance (Enolate Delocalization) C->D E Sulfonyl Inductive Withdrawal C->E F Negative Hyperconjugation (n -> sigma* S-O) C->F G Highly Stabilized Conjugate Base (pKa ~9-11) D->G E->G F->G

Caption: Electronic stabilization pathways of the alpha-carbanion in sulfonyl acetanilides.

Quantitative Data: pKa Metrics & Solvent Effects

The operational pKa of


-sulfonyl acetanilides typically falls below the critical threshold of 11 in aqueous environments, making them viable nucleophiles for reactions governed by "the restriction of pKa" (such as the traditional Mitsunobu reaction)[1]. Solvent selection is critical; transitioning from water to polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) generally increases the pKa due to the lack of hydrogen-bonding stabilization for the localized enolate anion[2].
Table 1: Comparative Acidity of Active Methylene Compounds
Compound TypeRepresentative StructureApprox. pKa (Water)Approx. pKa (DMSO)
Diethyl malonate

13.016.4
Acetylacetone

9.013.3

-Sulfonyl acetanilide

9.0 - 10.5 14.0 - 15.0
Bis(phenylsulfonyl)methane

12.212.2

Note: The precise pKa of a sulfonyl acetanilide can be finely tuned by substituting the aryl rings. Electron-withdrawing groups (e.g.,


, 

) on either the sulfonyl or the aniline ring will further depress the pKa.

Experimental Workflows

To leverage these compounds effectively, one must master both their synthesis and the analytical validation of their acidic properties. The following protocols are designed as self-validating systems.

Protocol A: Synthesis of N-Phenyl-2-(phenylsulfonyl)acetamide

This two-step sequence relies on the nucleophilic substitution of an


-chloroamide by a sulfinate salt[3].

Step 1: Preparation of the Electrophile (2-Chloro-N-phenylacetamide)

  • Reaction: Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Addition: Dropwise add chloroacetyl chloride (1.1 eq) to control the exothermic acylation.

  • Causality: Triethylamine acts as an acid scavenger, preventing the protonation of aniline and driving the reaction to completion.

  • Workup: Wash with 1M HCl to remove unreacted aniline, followed by brine. Evaporate to yield the

    
    -chloroamide.
    

Step 2: Sulfinate Substitution

  • Reaction: Dissolve 2-chloro-N-phenylacetamide (1.0 eq) in N,N-Dimethylformamide (DMF). Add sodium benzenesulfinate (1.2 eq).

  • Heating: Stir at 80 °C for 4 hours.

  • Causality: The sulfinate anion (

    
    ) is an ambident nucleophile. However, under these conditions, the "soft" sulfur atom preferentially attacks the "soft" 
    
    
    
    -carbon via an
    
    
    mechanism, yielding the sulfonyl compound rather than the unstable sulfinate ester.
  • Self-Validation: Monitor via TLC (Hexanes:EtOAc, 1:1). The product will appear as a significantly more polar spot than the starting chloroamide. Precipitation in ice water yields a crude solid, which is recrystallized from ethanol.

Protocol B: Validation of Acidity via NMR Deuterium Exchange

To definitively prove the acidity of the


-protons without complex potentiometric setups, a deuterium exchange NMR experiment is the gold standard.
  • Baseline Measurement: Dissolve 10 mg of the synthesized

    
    -sulfonyl acetanilide in 0.5 mL of 
    
    
    
    . Acquire a standard
    
    
    NMR spectrum. The
    
    
    -protons will appear as a sharp singlet integrating to 2H, typically between
    
    
    4.0 and 4.5 ppm.
  • Exchange Initiation: Add 10

    
    L of 
    
    
    
    and a micro-crystal of anhydrous
    
    
    (catalyst) directly into the NMR tube. Shake vigorously.
  • Observation: Re-acquire the

    
     NMR spectrum after 15 minutes.
    
  • Causality & Validation: The base catalyzes the deprotonation of the active methylene. The resulting carbanion is rapidly deuterated by

    
    . The complete disappearance of the singlet at 
    
    
    
    4.0–4.5 ppm confirms the high acidity and lability of the
    
    
    -protons.

Applications in Drug Discovery and Synthetic Chemistry

The acidic nature of the


-proton in sulfonyl acetanilides is not merely a physical curiosity; it is a highly exploitable chemical feature.
  • Mitsunobu C-C Bond Formation: The classical Mitsunobu reaction requires a nucleophile with a pKa strictly below 11[1]. Because

    
    -sulfonyl acetanilides fall within the 9.0–10.5 range, they can be seamlessly utilized as carbon nucleophiles in Mitsunobu-type alkylations, allowing for the stereoinverted functionalization of secondary alcohols.
    
  • Medicinal Chemistry (Urease Inhibitors): Sulfonylacetamide derivatives are extensively researched as potent inhibitors of bacterial urease—a key enzyme in the survival of Helicobacter pylori in the acidic stomach environment. The acidic

    
    -proton and the adjacent heteroatoms mimic the tetrahedral transition state of urea hydrolysis, allowing these molecules to coordinate effectively with the bi-nickel active site of the enzyme[4].
    
  • Glutarimide Synthesis: The active methylene can undergo Michael additions with cyclic unsaturated esters, serving as a critical intermediate in the total synthesis of complex bicyclic glutarimides and natural products like alloyohimbane[3].

References

  • Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. Chair of Analytical Chemistry, University of Tartu.[Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Arabian Journal of Chemistry.[Link]

  • Efficient synthesis of fused bicyclic glutarimides. Its application to (+/-)-alloyohimbane and louisianin D. PubMed, National Institutes of Health.[Link]

Sources

The Reactivity and Synthetic Utility of β-Keto Sulfones: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, β-keto sulfones have emerged as highly privileged, versatile building blocks. Their unique structural anatomy—featuring three distinct, highly reactive moieties within a compact framework—grants chemists unprecedented control over downstream molecular complexity[1]. This technical whitepaper explores the mechanistic causality behind the reactivity of β-keto sulfones, evaluates the evolution of their synthetic methodologies, and provides self-validating experimental protocols designed for researchers and drug development professionals.

Structural Anatomy and Mechanistic Causality

The synthetic utility of β-keto sulfones is fundamentally driven by the electronic interplay between their functional groups[1]. Understanding this causality is critical for designing complex synthetic routes:

  • The Active Methylene Bridge : Flanked by two powerful electron-withdrawing groups (the carbonyl and the sulfonyl moieties), the α-protons are exceptionally acidic. This facilitates rapid, mild deprotonation to generate a highly stabilized enolate. This enolate acts as a potent nucleophile, readily participating in C-C bond-forming reactions such as Knoevenagel condensations, Michael additions, and direct alkylations[2],[1].

  • The Carbonyl Moiety : The electrophilic carbonyl carbon is susceptible to stereoselective reduction. This transformation yields chiral β-hydroxy sulfones, which serve as indispensable chiral auxiliaries and intermediates in the total synthesis of complex natural products[2].

  • The Sulfonyl Group : The strong electron-withdrawing nature of the -SO₂R group not only activates the adjacent methylene but also acts as a robust leaving group. Through reductive elimination (e.g., Julia-Kocienski olefination) or desulfonylation, the sulfonyl moiety can be seamlessly excised to yield unfunctionalized olefins or ketones[2],[1].

Reactivity BKS β-Keto Sulfone Core Carbonyl Carbonyl Group BKS->Carbonyl Methylene Active Methylene BKS->Methylene Sulfonyl Sulfonyl Group BKS->Sulfonyl Chiral Stereoselective Reduction → Chiral β-Hydroxy Sulfones Carbonyl->Chiral CCBond Deprotonation → C-C Bond Formation Methylene->CCBond Olefins Reductive Elimination → Olefins / Ketones Sulfonyl->Olefins

Fig 1. Divergent reactivity pathways of β-keto sulfones in organic synthesis.

Evolution of Synthetic Methodologies

Historically, constructing the β-keto sulfone scaffold relied on traditional nucleophilic substitution reactions using highly toxic α-halogenated aryl ketones and sodium sulfinates[3]. While effective, these methods often suffered from long reaction times, poor yields in the absence of catalysts, and reliance on hazardous organic solvents[2].

Recent advancements have shifted toward greener, more atom-economical approaches. For instance, microwave-assisted synthesis in aqueous media utilizes phase-transfer catalysts to dramatically accelerate the reaction[2]. Alternatively, cutting-edge C(sp³)-H bond functionalization allows for the direct coupling of unactivated aryl ketones with sodium sulfinates using copper catalysis, entirely bypassing the need for pre-halogenated substrates[3]. Furthermore, transition-metal-free protocols utilizing N-acyl pyrroles and allyl sulfones have been developed, offering excellent functional group tolerance under mild, basic conditions[4].

Table 1: Comparative Analysis of β-Keto Sulfone Synthesis Strategies
Synthetic MethodologyReagents / PrecursorsCatalyst / PromoterReaction ConditionsTypical YieldEnvironmental Impact
Traditional Substitution α-haloketones, sodium sulfinatesNoneAcetonitrile, RT, 6+ hours<30% (without PTC)High (Toxic solvents, long times)[2]
Microwave-Assisted α-haloketones, sodium sulfinatesTBAB (Phase Transfer)Aqueous, 100°C (MW), minutes>95%Low (Water solvent, rapid)[2]
C(sp³)-H Functionalization Aryl ketones, sodium sulfinatesCuBr₂, DBU / 1,10-phenanthrolineMild conditions, open airGood to ExcellentModerate (Uses Cu catalyst)[3]
Transition-Metal-Free N-acyl pyrroles, allyl sulfonesBase-promotedRoom temperature, oxidant-freeModerate to GoodLow (No metals or light needed)[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the physical behavior of the reaction inherently confirms its progress.

Protocol A: Microwave-Assisted Aqueous Synthesis

Objective: Rapid, eco-friendly synthesis of β-keto sulfones avoiding toxic organic solvents[2].

  • Reactant Assembly : Suspend α-haloketone (10 mmol) and sodium alkyl/aryl sulfinate (11 mmol) in 5 mL of deionized water. Causality: A 10% molar excess of the sulfinate salt ensures complete consumption of the alkylating agent, preventing unreacted haloketone from contaminating the final product[2].

  • Catalyst Addition : Add a catalytic amount of Tetrabutylammonium bromide (TBAB). Causality: Water is an excellent green heat-sink for microwave irradiation, but the organic haloketone is insoluble. TBAB acts as a phase-transfer catalyst, overcoming the biphasic mass transfer barrier by shuttling the water-soluble sulfinate anion into the organic micro-droplets[2].

  • Microwave Irradiation : Seal the reaction vessel without degassing and subject it to microwave irradiation pre-set to 100°C. Causality: Microwave dielectric heating provides rapid, uniform energy transfer directly to the molecules, drastically reducing the reaction time from several hours to mere minutes[2].

  • Isolation and Self-Validation : Monitor via Thin Layer Chromatography (TLC). Upon completion, cool the vessel and wash the mixture with ice-cold water. Self-Validation Checkpoint: The product possesses low aqueous solubility at cold temperatures. The immediate precipitation of a solid mass upon the addition of ice-cold water serves as a physical validation of successful conversion. Filter the precipitate to obtain the crude product (>95% yield)[2].

Workflow Step1 1. Reactant Assembly α-haloketone + sodium sulfinate Step2 2. Aqueous Suspension Add H2O + TBAB catalyst Step1->Step2 Step3 3. Microwave Irradiation 100°C, sealed vessel Step2->Step3 Step4 4. Phase Separation Cool & wash with ice-cold H2O Step3->Step4 Product Product Step4->Product

Fig 2. Self-validating workflow for microwave-assisted aqueous synthesis.

Protocol B: Copper-Catalyzed C(sp³)-H Functionalization

Objective: Direct synthesis from unactivated aryl ketones via dehydrogenative coupling[3].

  • Catalytic System Preparation : In a reaction tube, combine CuBr₂ and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU acts as a crucial nitrogen-based ligand that tunes the electronic properties of the copper center. This specific coordination environment is required to facilitate the formal C(sp³)-H bond activation at the α-position of the ketone[3].

  • Coupling Reaction : Introduce the aryl ketone and sodium sulfinate into the system under mild conditions. Causality: The reaction proceeds via a radical-mediated dehydrogenative coupling mechanism, allowing C(sp³)-S bond formation without relying on toxic α-halogenated precursors[3].

  • Self-Validation Checkpoint : The formal C(sp³)-H bond functionalization drastically alters the polarity of the starting aryl ketone. The disappearance of the starting material spot on TLC, coupled with the emergence of a highly polar, UV-active spot (due to the newly introduced sulfonyl group), validates the successful dehydrogenative coupling[3].

Downstream Applications in Drug Development

In medicinal chemistry, the introduction of a sulfonyl group profoundly alters a pharmacophore's physicochemical properties, including its polarity, acidity, and aqueous solubility[1]. Because of this, β-keto sulfones are not just synthetic intermediates; they are privileged scaffolds in their own right.

Recent pharmacological evaluations have demonstrated that molecules containing the β-keto sulfone motif exhibit potent fungicidal, antibacterial, and anti-hepatitis activities[5],[1]. Furthermore, cyclic β-keto sulfones are actively investigated as core structural motifs for novel therapeutics, including targeted 11-beta-hydroxysteroid dehydrogenase inhibitors, highlighting their indispensable role in modern drug development pipelines[6].

References

1.1. ChemInform Abstract: β-Keto Sulfones: Preparation and Application in Organic Synthesis , ResearchGate.5 1.2. Full article: Microwave assisted efficient synthesis of β-keto-sulfones in aqueous medium , Taylor & Francis Online. 2 1.4. Recent Advances in the Synthesis and Applications of beta-Keto Sulfones: New Prospects for the Synthesis beta-Keto Thiosulfones , ResearchGate. 1 1.7. Base-promoted synthesis of β-keto sulfones from N-acyl pyrroles and allyl sulfones , Royal Society of Chemistry. 4 1.8. Ligand-Mediated and Copper-Catalyzed C(sp3)-H Bond Functionalization of Aryl Ketones with Sodium Sulfinates under Mild Conditions , PMC - National Institutes of Health. 3 1.10. Synthesis and chemical properties of cyclic β-keto sulfones (review) , ResearchGate. 6

Sources

Unlocking the Reactivity of β-Keto Sulfones: A Technical Guide to Benzoylmethyl Sulfones in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of Dual Electron-Withdrawing Groups

Active methylene compounds containing both sulfonyl (–SO₂R) and benzoyl (–COPh) groups—commonly referred to as β-keto sulfones or benzoylmethyl sulfones—represent a privileged class of versatile building blocks in modern organic synthesis[1]. The methylene protons flanked by these two powerful electron-withdrawing groups exhibit remarkable acidity (pKa ~11–13). This unique electronic environment allows for facile deprotonation under mild basic conditions, generating a highly stabilized enolate species that serves as a potent nucleophile for downstream functionalization.

As a Senior Application Scientist, I approach these molecules not just as synthetic intermediates, but as programmable nodes. By understanding the causal relationship between their electronic structure and macroscopic reactivity, we can precisely engineer complex molecular architectures and active pharmaceutical ingredients (APIs).

Mechanistic Foundations: Causality of Reactivity

The enhanced acidity of the active methylene is driven by a synergistic, rather than merely additive, stabilization of the resulting carbanion:

  • Benzoyl Group (Resonance): Provides strong resonance stabilization. Upon deprotonation, the negative charge is highly delocalized onto the electronegative carbonyl oxygen, forming a planar, stable enolate.

  • Sulfonyl Group (Inductive & Polarizability): Unlike the carbonyl group, the sulfonyl moiety does not rely strictly on pπ-dπ resonance (a historically debated concept now largely attributed to n→σ* hyperconjugation and electrostatic effects). Instead, the highly oxidized sulfur atom acts as an intense electron sink, providing profound inductive stabilization without demanding strict coplanarity[1].

This dual stabilization allows the active methylene to participate in alkylations, arylations, and Knoevenagel condensations. Furthermore, the sulfonyl group acts as a traceless activating group; once the functionalization is complete, it can be effortlessly excised via desulfonylation to reveal complex target structures[2].

ReactivityLogic Core β-Keto Sulfone (Ph-CO-CH2-SO2-R) Base Base Deprotonation (Enolate Formation) Core->Base pKa ~11 Reduction Reduction to β-Hydroxy Sulfones Core->Reduction Alkyl Aluminum Alkylation Electrophilic Alkylation (C-C Bond Formation) Base->Alkylation R-X Desulfonylation Desulfonylative Methenylation (α-Methylene Ketones) Base->Desulfonylation CH2I2, Et2Zn

Core reactivity logic and transformations of β-keto sulfones.

Experimental Methodologies: Synthesis of Benzoylmethyl Sulfones

The most robust and field-proven method for synthesizing benzoylmethyl sulfones is the bimolecular nucleophilic substitution (S_N2) of α-bromoacetophenones with sodium sulfinates.

Step-by-Step Protocol: Synthesis of 2-(Phenylsulfonyl)acetophenone

Expertise & Causality: An ethanol/water biphasic solvent system is deliberately chosen. Sodium benzenesulfinate is highly water-soluble, while the α-bromoacetophenone requires an organic co-solvent for homogeneity. The reaction is heated to 80°C to overcome the activation energy barrier of the S_N2 displacement without causing thermal degradation of the α-haloketone.

Materials:

  • 2-Bromoacetophenone (10 mmol)

  • Sodium benzenesulfinate (12 mmol, 1.2 eq)

  • Ethanol (20 mL) and Deionized Water (10 mL)

Procedure:

  • Dissolution: Dissolve 12 mmol of sodium benzenesulfinate in 10 mL of deionized water in a 100 mL round-bottom flask. (Self-Validation: The solution must be completely clear, indicating full dissolution of the inorganic salt.)

  • Addition: In a separate vial, dissolve 10 mmol of 2-bromoacetophenone in 20 mL of ethanol. Add this dropwise to the aqueous sulfinate solution at room temperature under vigorous magnetic stirring.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 3 hours. (Causality: Elevated temperature drives the S_N2 trajectory to completion. Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the UV-active starting material validates reaction completion.)

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product, 2-(phenylsulfonyl)acetophenone, will precipitate as a white crystalline solid due to its drastically lower solubility in cold aqueous ethanol.

  • Isolation & Validation: Filter the solid via vacuum filtration, wash with 10 mL of ice-cold water (to remove unreacted sodium sulfinate and NaBr byproduct), and dry under a high vacuum. The isolated yield should routinely exceed 85%.

SynthesisWorkflow Start α-Bromoacetophenone + Sodium Sulfinate Solvent Solvent: Ethanol/Water Heat to 80°C Start->Solvent Reaction Nucleophilic Substitution (S_N2) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Benzoylmethyl Sulfone (β-Keto Sulfone) Workup->Product

Workflow for the SN2 synthesis of benzoylmethyl sulfones.

Advanced Reactivity: Desulfonylative Methenylation

One of the most powerful applications of β-keto sulfones is their transformation into α-methylene ketones. This leverages the active methylene for initial functionalization, followed by the strategic removal of the sulfonyl group[2].

Protocol: One-Step Synthesis of α-Methenyl Ketones

Recent breakthroughs have enabled a one-step desulfonylative methenylation using diethylzinc and diiodomethane[2].

Expertise & Causality: Diethylzinc and CH₂I₂ generate a zinc carbenoid (Simmons-Smith reagent). The active methylene of the β-keto sulfone directs the carbenoid insertion. The subsequent cyclopropanation and spontaneous regioselective C-C bond fragmentation (desulfonylation) yield the α-methylene ketone. The reaction is strictly kept at 0–25 °C to control the highly exothermic carbenoid formation and prevent runaway polymerization.

Procedure:

  • Preparation: Dissolve the β-keto sulfone (1.0 mmol) in anhydrous toluene (5 mL) under an inert argon atmosphere. (Causality: Trace moisture will violently quench the diethylzinc reagent, ruining the stoichiometry.)

  • Carbenoid Generation: Cool the flask to 0°C. Add diethylzinc (1.0 M in hexane, 3.0 mmol) dropwise, followed by diiodomethane (3.0 mmol).

  • Reaction: Allow the mixture to warm to 25°C and stir for 4 hours.

  • Quenching & Validation: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). (Self-Validation: Gentle gas evolution (ethane) upon addition of NH₄Cl confirms the active zinc species was successfully maintained throughout the reaction.)

  • Extraction: Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo before flash column chromatography.

Quantitative Data: Yields and Biological Relevance

β-keto sulfones are critical pharmacophores and synthetic waypoints. They have been extensively evaluated as inhibitors for enzymes such as 11β-HSD1 (implicated in metabolic syndrome and type 2 diabetes)[3] and as precursors to biologically active chromanones[2]. Additionally, their reduction yields β-hydroxy sulfones, which serve as highly valuable chiral reagents[4].

Table 1: Quantitative Comparison of β-Keto Sulfone Transformations
Starting MaterialReagents / CatalystTransformation TypeTarget ProductYield (%)Ref
Aromatic β-Keto SulfoneEt₂Zn, CH₂I₂ (0–25 °C)Desulfonylative Methenylationα-Methenyl Ketone59–92%[2]
Aliphatic β-Keto SulfoneEt₂Zn, CH₂I₂ (0–25 °C)Desulfonylative Methenylationα-Methenyl Ketone40–60%[2]
β-Keto SulfoneAlkyl AluminumHydrogenation / ReductionRacemic β-Hydroxy Sulfone75–88%[4]
Styrene + Sulfonyl ChlorideTBHP, Et₃N, DCE (45 °C)Direct Sulfonylationβ-Keto Sulfone70–85%[3]
Active Methylene CmpdNFBB, Cs₂CO₃Self-Sustaining Fluorinationα-Fluoro-β-Keto Sulfone80–95%[5]

Data Insight: Aromatic β-keto sulfones consistently provide higher yields in desulfonylative methenylation compared to aliphatic variants. This is because the extended conjugation of the benzoyl group stabilizes the transition state during the zinc carbenoid insertion, lowering the overall activation barrier[2].

References

  • Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry (RSC Publishing).1

  • Desulfonylative Methenylation of β-Keto Sulfones. Organic Letters (ACS Publications).2

  • Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. MDPI.4

  • Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source. ResearchGate.3

  • Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species. PMC (NIH).5

Sources

Methodological & Application

protocol for reductive desulfonylation of 2-benzoyl-2-(phenylsulfonyl)acetanilide

Application Note: Strategic Reductive Desulfonylation of -Sulfonyl -Keto Amides

Abstract & Scope

This application note details the protocol for the reductive cleavage of the phenylsulfonyl group from 2-benzoyl-2-(phenylsulfonyl)acetanilide . This transformation is a critical step in the synthesis of complex


We present two validated protocols:

  • Method A (Magnesium/Methanol): A cost-effective, scalable method suitable for gram-to-kilogram synthesis.

  • Method B (Samarium Diiodide): A mild, chemoselective method for substrates containing sensitive functionalities (e.g., strained rings, halides).

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The substrate contains a sulfonyl group geminal to two carbonyls (a ketone and an amide). This "tri-activated" methine or quaternary center is highly electron-deficient. The removal of the sulfonyl group relies on a Single Electron Transfer (SET) mechanism.

Mechanistic Pathway

The sulfone is not displaced in a standard


SET_MechanismSubstrateSubstrate(Sulfone)RadicalAnionRadical AnionIntermediateSubstrate->RadicalAnion+ e⁻MetalMetal Reductant(Mg⁰ or Sm²⁺)Metal->RadicalAnionSETFragmentationFragmentation(- PhSO₂⁻)RadicalAnion->FragmentationRadicalStabilizedCarbon RadicalFragmentation->RadicalAnionCarbanionRadical->Anion+ e⁻ProductDesulfonylatedProductAnion->Product+ H⁺ (MeOH/AcOH)

Figure 1: General Single Electron Transfer (SET) mechanism for reductive desulfonylation.

Protocol A: Magnesium-Mediated Desulfonylation (Scalable)

Rationale: Magnesium in methanol is the industrial standard for this transformation. It is inexpensive and generally selective for

Critical Control Point:
Materials
  • Substrate: 2-benzoyl-2-(phenylsulfonyl)acetanilide (1.0 equiv)

  • Reagent: Magnesium turnings (5.0 – 10.0 equiv), high purity (>99%). Note: Turnings should be crushed or mechanically activated if old.

  • Solvent: Methanol (anhydrous grade preferred, but technical grade often suffices).

  • Additive: Ammonium Chloride (

    
    ) (saturated aqueous solution or solid) if buffering is needed.
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve the substrate (1 mmol) in Methanol (

      
      ).
      
    • Place the flask in a water bath at

      
      . Do not overheat initially, as the reaction is exothermic.
      
  • Activation & Addition:

    • Add Magnesium turnings (5 equiv) in small portions over 15 minutes.

    • Observation: Evolution of hydrogen gas (bubbling) indicates the reaction has initiated. If no bubbling occurs, add a crystal of iodine or a drop of concentrated

      
       to activate the Mg surface.
      
  • Reaction Monitoring:

    • Stir vigorously. The internal temperature may rise to

      
      ; this facilitates the reaction.
      
    • Monitor by TLC (typically 1–4 hours).

    • Endpoint: Disappearance of the sulfone starting material.[1]

  • Quenching & Workup:

    • Once complete, decant the reaction mixture into a flask containing

      
       (
      
      
      ) and crushed ice. Caution: Residual Mg will react violently with acid.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Hexane.

Protocol B: Samarium(II) Iodide Reductive Cleavage (Chemo-selective)

Rationale:

2

Critical Control Point:

Materials
  • Substrate: 2-benzoyl-2-(phenylsulfonyl)acetanilide (1.0 equiv)

  • Reagent:

    
     (
    
    
    solution in THF). Requires 2.2 – 3.0 equiv.
  • Additive: HMPA (toxic) or DMPU (safer alternative). Note: Additives significantly increase the reduction potential of

    
    .
    
  • Solvent: Dry THF.

  • Proton Source: Methanol or water (degassed).

Step-by-Step Methodology
  • Setup:

    • Flame-dry a Schlenk flask and purge with Argon.

    • Dissolve substrate (1 mmol) in dry THF (

      
      ) and Methanol (
      
      
      ).
  • Reagent Addition:

    • Cool the solution to

      
       (acetone/dry ice bath).
      
    • Add

      
       solution dropwise via syringe.
      
    • Color Change: The deep blue color of

      
       should persist. If it turns yellow immediately, it is being consumed. Continue addition until a blue/green color persists for >5 minutes.
      
  • Reaction:

    • Allow the reaction to warm naturally to

      
       or Room Temperature depending on TLC monitoring.
      
    • Most

      
      -keto sulfones cleave rapidly (
      
      
      ) at
      
      
      .
  • Quenching:

    • Quench with saturated

      
       solution. The blue color will vanish, forming a yellow/white precipitate (Samarium salts).
      
  • Workup:

    • Extract with Diethyl Ether or Ethyl Acetate.

    • Wash with

      
       (to remove iodine byproducts) and Brine.
      

Comparative Analysis & Decision Matrix

FeatureMethod A: Mg/MeOHMethod B: SmI₂/THF
Cost Very LowHigh
Scalability High (kg scale)Low (g scale)
Conditions Heterogeneous, Basic, ExothermicHomogeneous, Neutral, Cold
Selectivity Good (may reduce ketones if unchecked)Excellent (highly tunable)
Toxicity LowLow (unless HMPA used)
Workflow Decision Tree

Decision_TreeStartStart: Choose ProtocolSensitiveContains sensitive groups?(Allyl, Epoxide, Halides)Start->SensitiveScaleScale of Reaction?Sensitive->ScaleNoSmMethodUse Method B:SmI₂ / THFSensitive->SmMethodYesMgMethodUse Method A:Mg / MeOHScale->MgMethod> 5 gramsZnMethodAlternative:Zn / AcOHScale->ZnMethod< 5 grams (Option)

Figure 2: Decision matrix for selecting the appropriate desulfonylation protocol.

Troubleshooting & Optimization

  • Problem: Over-reduction (Ketone

    
     Alcohol) 
    
    • Cause: Reaction time too long or temperature too high in Method A.

    • Solution: Monitor TLC strictly. Stop reaction immediately upon disappearance of sulfone. Switch to Method B or use Zinc/Acetic Acid at

      
      .
      
  • Problem: Incomplete Reaction (Method A)

    • Cause: Passivated Magnesium surface.

    • Solution: Add 1,2-dibromoethane or Iodine to activate Mg. Ensure Methanol is not "too dry" (trace proton source helps) or conversely, too wet (if solubility is poor). Sonicate the Mg turnings before use.

  • Problem: Solubility

    • Solution: If substrate is insoluble in pure MeOH, use a THF/MeOH (3:1) cosolvent system.

References

  • Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan. Link

  • Procter, D. J. (1999). The biology and chemistry of samarium diiodide. Chemical Society Reviews. Link

  • Pandey, G., & Vaitla, J. (2015).[3] Desulfonylative Methenylation of

    
    -Keto Sulfones. Organic Letters. Link
    
  • Alonso, D. A., & Najera, C. (2008). Desulfonylation Reactions. Organic Reactions. Link

  • Smith, A. B., et al. (1993). Magnesium-methanol desulfonylation: A practical protocol. Journal of the American Chemical Society. Link

alkylation of 2-benzoyl-2-(phenylsulfonyl)acetanilide using mild bases

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic C-H Alkylation of 2-Benzoyl-2-(phenylsulfonyl)acetanilide Utilizing Mild Base Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The α-alkylation of active methylene compounds represents a cornerstone of C-C bond formation in organic synthesis. This application note provides a comprehensive technical guide to the selective alkylation of 2-benzoyl-2-(phenylsulfonyl)acetanilide, a substrate featuring a highly activated α-proton. We move beyond traditional protocols that rely on harsh, non-selective bases, instead focusing on the strategic implementation of mild inorganic bases, such as potassium carbonate (K₂CO₃), facilitated by phase-transfer catalysis (PTC). This approach offers significant advantages, including enhanced functional group tolerance, improved safety profiles, and operational simplicity. This document delineates the underlying mechanistic principles, provides a detailed, field-proven experimental protocol, and offers expert insights into process optimization and troubleshooting.

Part 1: Theoretical Background & Mechanistic Rationale

The Acidity of the α-Methylene Proton

The central carbon in 2-benzoyl-2-(phenylsulfonyl)acetanilide is flanked by three powerful electron-withdrawing groups: a benzoyl ketone, a phenylsulfonyl group, and an N-phenylacetamido group. This structural arrangement is critical to the molecule's reactivity. The inductive electron-withdrawing effect of these groups, combined with the substantial resonance stabilization of the resulting conjugate base (a carbanion), drastically increases the acidity of the α-proton.[1] The pKa of such protons in related β-dicarbonyl or β-keto sulfone systems is typically in the range of 10-15, making them amenable to deprotonation by relatively weak bases.[2] This acidity allows for the circumvention of pyrophoric or cryogenically handled bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), which are often required for less activated methylene compounds.[3]

Mechanism: C-Alkylation via Phase-Transfer Catalysis (PTC)

The alkylation proceeds via a classic Sɴ2 pathway following the generation of the nucleophilic carbanion. However, using a solid, inorganic base like potassium carbonate with an organic substrate in a non-polar organic solvent presents a challenge of mutual insolubility. Phase-transfer catalysis elegantly resolves this issue.[4]

A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), serves as the phase-transfer catalyst. The process unfolds as follows:

  • Anion Exchange: The catalyst cation (Q⁺, e.g., Bu₄N⁺) transports a basic anion (e.g., from K₂CO₃) from the solid or aqueous phase into the organic phase.

  • Deprotonation: In the organic phase, the base deprotonates the highly acidic 2-benzoyl-2-(phenylsulfonyl)acetanilide, generating the resonance-stabilized carbanion and releasing the catalyst cation.

  • Nucleophilic Attack: The generated carbanion acts as a potent carbon nucleophile, attacking the electrophilic alkylating agent (R-X, typically an alkyl halide) in an Sɴ2 reaction to form the new C-C bond.

  • Catalyst Regeneration: The halide anion (X⁻) released from the alkylating agent pairs with the catalyst cation (Q⁺), which then migrates back to the solid/aqueous interface to restart the cycle.

This catalytic cycle allows the reaction to proceed under mild, heterogeneous conditions, often at room temperature, providing good to excellent yields of the monoalkylated product.[5]

Alkylation_Mechanism Figure 1: Mechanism of PTC-Mediated Alkylation Substrate Substrate (Org. Phase) R¹(CO)CH(SO₂R²)CONHR³ Carbanion Carbanion (Org. Phase) [R¹(CO)C⁻(SO₂R²)CONHR³] Substrate->Carbanion Deprotonation Base Solid Base (e.g., K₂CO₃) Catalyst_Base Activated Catalyst Q⁺Base⁻ Base->Catalyst_Base Anion Exchange Catalyst_X Catalyst Q⁺X⁻ Catalyst_X->Base Cycle Repeats Product Alkylated Product R¹(CO)C(R⁴)(SO₂R²)CONHR³ Carbanion->Product Sɴ2 Attack AlkylHalide Alkylating Agent R⁴-X Product->Catalyst_X Catalyst Regeneration

Caption: Figure 1: Mechanism of PTC-Mediated Alkylation.

Part 2: Experimental Protocol

This protocol describes a general method for the mono-alkylation of 2-benzoyl-2-(phenylsulfonyl)acetanilide using potassium carbonate as a mild base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials and Reagents
  • Substrate: 2-Benzoyl-2-(phenylsulfonyl)acetanilide

  • Base: Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Catalyst: Tetrabutylammonium bromide (TBAB)

  • Alkylating Agent: Alkyl halide (e.g., benzyl bromide, methyl iodide, allyl bromide)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Work-up: Deionized water, brine, diethyl ether or ethyl acetate, anhydrous magnesium sulfate (MgSO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (if heating), separatory funnel, rotary evaporator, column chromatography setup (silica gel).

Step-by-Step Alkylation Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-benzoyl-2-(phenylsulfonyl)acetanilide (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Solvent Addition: Add the chosen solvent (e.g., Acetonitrile, 10 mL per mmol of substrate).

  • Addition of Alkylating Agent: Begin vigorous stirring and add the alkylating agent (1.1-1.3 eq.) dropwise to the suspension at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours, depending on the reactivity of the alkyl halide). For less reactive alkylating agents, the reaction may be gently heated to 40-50 °C.

  • Reaction Quenching & Work-up:

    • Once the reaction is complete, filter the solid K₂CO₃ and wash the solid cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel. If acetonitrile was used, it may be beneficial to first remove it under reduced pressure and redissolve the residue in a solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure alkylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the singlet corresponding to the α-proton and the appearance of new signals corresponding to the added alkyl group in the NMR spectra are indicative of a successful reaction.

Experimental_Workflow Figure 2: Experimental Workflow for Alkylation Start Start: Assemble Reagents Setup 1. Combine Substrate, K₂CO₃, and TBAB in Flask Start->Setup Solvent 2. Add Anhydrous Solvent (e.g., Acetonitrile) Setup->Solvent Stir 3. Begin Vigorous Stirring Solvent->Stir Add_RX 4. Add Alkylating Agent (R-X) Dropwise Stir->Add_RX React 5. Stir at Room Temp. Monitor by TLC Add_RX->React Workup 6. Quench & Aqueous Work-up (Filter, Wash with H₂O, Brine) React->Workup Dry 7. Dry Organic Layer (e.g., MgSO₄) & Filter Workup->Dry Concentrate 8. Concentrate In Vacuo Dry->Concentrate Purify 9. Purify via Column Chromatography Concentrate->Purify Characterize 10. Characterize Product (NMR, HRMS) Purify->Characterize End End: Pure Product Characterize->End

Caption: Figure 2: Experimental Workflow for Alkylation.

Part 3: Data & Expected Results

The described protocol is robust for a variety of primary alkyl halides. The table below summarizes expected outcomes based on literature for analogous active methylene compounds.[4][6]

EntryAlkylating Agent (R-X)Base (eq.)Catalyst (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Methyl IodideK₂CO₃ (3.0)TBAB (0.1)MeCN252-490-95
2Allyl BromideK₂CO₃ (3.0)TBAB (0.1)MeCN253-685-92
3Benzyl BromideK₂CO₃ (3.0)TBAB (0.1)DCM254-888-94
4n-Butyl BromideK₂CO₃ (3.0)TBAB (0.1)MeCN5012-1875-85

Part 4: Troubleshooting & Field-Proven Insights

  • Issue: Low Conversion/Stalled Reaction.

    • Cause: The base may not be sufficiently dry or finely powdered, reducing its surface area and reactivity. The alkylating agent may be unreactive (e.g., secondary halides).

    • Solution: Ensure K₂CO₃ is anhydrous and finely ground. For less reactive halides like alkyl bromides or chlorides, consider switching to a more reactive iodide equivalent (via Finkelstein reaction) or gently heating the reaction mixture. Cesium carbonate (Cs₂CO₃) can be a more effective, albeit more expensive, alternative base.[7]

  • Issue: Formation of O-Alkylated Byproduct.

    • Cause: While C-alkylation is strongly favored for this substrate due to thermodynamic stability, O-alkylation can sometimes occur, particularly with "hard" electrophiles like dimethyl sulfate.[1]

    • Solution: This is generally minimal with the highly stabilized carbanion of this substrate. Stick to "soft" electrophiles like alkyl iodides and bromides to ensure selective C-alkylation.[1]

  • Issue: Formation of Dialkylated Product.

    • Cause: The monoalkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, although this is sterically more hindered. This is more likely if a large excess of the alkylating agent and base is used over extended reaction times.[1]

    • Solution: Use a stoichiometric amount or only a slight excess (1.1 eq.) of the alkylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

  • Choice of Catalyst and Solvent: While TBAB is a common and effective catalyst, others like triethylbenzylammonium chloride (TEBAC) can also be used.[4] Acetonitrile and dichloromethane are excellent solvent choices. Aprotic polar solvents like DMF can also be used but may complicate the aqueous work-up.

Conclusion

The phase-transfer catalyzed like potassium carbonate is an efficient, scalable, and robust method for synthesizing α-substituted derivatives. This protocol avoids the use of hazardous reagents while providing high yields and excellent selectivity for C-alkylation. The operational simplicity and broad applicability to various electrophiles make this a highly valuable transformation for medicinal chemistry and advanced organic synthesis.

References

  • Jain, A. K., & Kumar, A. (2009). Synthesis of a new chiral phase-transfer catalyst: Chemical activity in alkylation reactions. Indian Journal of Chemistry - Section B, 48B(1), 121-124. [Link]

  • Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 634-655. [Link]

  • ResearchGate. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. [Link]

  • ResearchGate. (n.d.). Alkylation reactions using ILs as phase transfer catalysts. [Link]

  • Yamashita, Y., Ogasawara, Y., Banik, T., & Kobayashi, S. (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]

  • Google Patents. (2014). CN103922934A - Alkylation method of active methylene compound.
  • International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. [Link]

  • YouTube. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Jadhao, A. R., & Gaikwad, S. S. (2021). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinate salts. SN Applied Sciences, 3(4), 438. [Link]

  • Sharma, K., Patil, U. Y., Sharma, S. C., & Kumar, V. (2022). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Conference Proceedings, 2448(1), 030012. [Link]

  • YouTube. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. [Link]

  • ResearchGate. (2022). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. [Link]

  • Trost, B. M., & Ghadiri, M. R. (1984). Desulfurization/.alpha.-alkylation of .beta.-keto sulfones. The Journal of Organic Chemistry, 49(22), 4360–4364. [Link]

  • Chalikidi, P. N., Uchuskin, M. G., Trushkov, I. V., Abaev, V. T., & Serdyuk, O. V. (2018). Facile Synthesis of β-Keto Sulfones Employing Fenton's Reagent in DMSO. Synlett, 29(05), 571-575. [Link]

  • Trost, B. M., & Ghadiri, M. R. (1986). Desulfurization/a-Alkylation of 0-Keto Sulfones. Journal of the American Chemical Society, 108(5), 1098-1100. [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Alkylation and Cyclization of Benzoylacetanilides. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

Sources

synthesis of heterocycles from alpha-sulfonyl acetanilide precursors

Author: BenchChem Technical Support Team. Date: March 2026


-Sulfonyl Acetanilides as Divergent Synthons for Heterocycles 

Part 1: The Strategic Value of -Sulfonyl Acetanilides

In the landscape of drug discovery, the


-sulfonyl acetanilide  scaffold represents a "chameleon" intermediate—a precursor disguised by its stability but capable of explosive chemical diversity under specific activation. Unlike simple acetanilides, the introduction of the 

-sulfonyl group (

) fundamentally alters the electronic landscape of the molecule, unlocking three distinct reactivity modes:
  • 
    -C Acidity (
    
    
    
    ):
    The methylene bridge becomes highly active, enabling facile alkylation, aldol-type condensations, and Vilsmeier-Haack formylations without strong bases (e.g., LDA).
  • Radical Stabilization: The sulfonyl group stabilizes adjacent carbon-centered radicals, facilitating oxidative radical cyclizations.

  • Traceless Activation: Post-cyclization, the sulfonyl moiety can be reductively removed (desulfonylation) or used as a leaving group in cross-coupling reactions, leaving behind a functionalized core.

This guide details three validated protocols to convert this single precursor into Oxindoles , Quinolinones , and Indoles , utilizing the sulfonyl group as the primary mechanistic lever.

Part 2: Reaction Landscape & Retrosynthesis

The following diagram illustrates the divergent pathways available from a single


-aryl-

-(phenylsulfonyl)acetamide precursor.

ReactionLandscape cluster_key Key Reactivity Switch Precursor α-Sulfonyl Acetanilide (N-Aryl-2-(phenylsulfonyl)acetamide) Oxindole 3-Sulfonyl Oxindole (via Pd-Catalysis) Precursor->Oxindole Intramolecular Arylation (Pd/Base) Quinoline 3-Sulfonyl-2-Chloroquinoline (via Vilsmeier-Haack) Precursor->Quinoline POCl3 / DMF (Formylation-Cyclization) Indole Indole Derivatives (via Desulfonylative Cyclization) Precursor->Indole Reductive Rearrangement

Figure 1: Divergent synthesis map showing the access to 5- and 6-membered heterocycles from a common sulfonyl acetanilide progenitor.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Sulfonyl-2-Chloroquinolines (The "Meth-Cohn" Adaptation)

Rationale: The classical Meth-Cohn synthesis uses Vilsmeier-Haack conditions to cyclize acetanilides. The presence of the


-sulfonyl group accelerates the initial formylation step due to the enhanced nucleophilicity of the enol form. This protocol yields 2-chloro-3-formyl (or sulfonyl) quinolines, which are potent electrophiles for further functionalization.

Mechanism:

  • Formation of the Vilsmeier reagent (chloroiminium ion).[1]

  • Electrophilic attack at the

    
    -carbon (activated by sulfonyl).
    
  • Intramolecular electrophilic aromatic substitution (cyclization).

  • Aromatization and chlorination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a flame-dried round-bottom flask under Argon, charge DMF (3.0 equiv) and cool to

      
      .
      
    • Add

      
        (7.0 equiv) dropwise over 20 minutes. Caution: Exothermic.
      
    • Stir at

      
       for 30 minutes to generate the Vilsmeier salt (white/yellow precipitate may form).
      
  • Substrate Addition:

    • Dissolve the

      
      -sulfonyl acetanilide  (1.0 equiv) in a minimum amount of DMF.
      
    • Add this solution dropwise to the Vilsmeier reagent at

      
      .
      
  • Cyclization:

    • Allow the mixture to warm to Room Temperature (RT) for 30 minutes.

    • Heat the reaction block to

      
        and stir for 4--6 hours.
      
    • Monitoring: TLC (30% EtOAc/Hexane) will show the disappearance of the starting amide and the appearance of a fluorescent spot (quinoline).

  • Work-up:

    • Cool to RT and pour the mixture slowly onto crushed ice (

      
       per gram of substrate) with vigorous stirring.
      
    • Neutralize carefully with saturated

      
       solution to 
      
      
      
      .
    • Extract with

      
       (
      
      
      
      ).[2] Wash combined organics with brine, dry over
      
      
      , and concentrate.
  • Purification:

    • Recrystallize from EtOH or purify via flash chromatography (Gradient: 0

      
       20% EtOAc in Hexanes).
      

Data Summary:

ParameterSpecification
Temperature

Time 4--6 Hours
Yield Typically 75--90%
Key Product Feature 2-Chloro substituent (versatile for

)
Protocol B: Synthesis of 3-Sulfonyl Oxindoles via Pd-Catalyzed Intramolecular Arylation

Rationale: This protocol leverages the "soft" nucleophilicity of the sulfonyl-stabilized carbanion. By using an


-(2-bromoaryl) precursor, we can effect an intramolecular 

-arylation. This is superior to standard oxindole syntheses because the sulfonyl group prevents over-arylation and stabilizes the product.

Precursor Requirement: The starting material must be an


-(2-halophenyl)-

-(phenylsulfonyl)acetamide
(X = Br, I).

Workflow Diagram:

PdCycle Start Precursor: N-(2-Br-Ph)-α-Sulfonyl Acetamide OxAdd Oxidative Addition (Pd0 inserts into C-Br) Start->OxAdd Pd(dba)2 / Ligand Deprot Deprotonation (Base removes α-H) OxAdd->Deprot NaOtBu / K3PO4 RedElim Reductive Elimination (C-C Bond Formation) Deprot->RedElim Pd-Enolate Complex RedElim->OxAdd Catalyst Regeneration Product 3-Sulfonyl Oxindole RedElim->Product

Figure 2: Catalytic cycle for the intramolecular


-arylation.

Step-by-Step Methodology:

  • Catalyst System Assembly (Glovebox or Schlenk Line):

    • Catalyst:

      
       (
      
      
      
      ) or
      
      
      .
    • Ligand: Xantphos or BINAP (

      
      ). Note: Bidentate ligands are crucial to prevent 
      
      
      
      -hydride elimination side pathways.
    • Base:

      
       (2.0 equiv) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Reaction Setup:

    • Add the acetanilide precursor (1.0 equiv), catalyst, ligand, and base to a reaction vial.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add Dioxane (

      
       concentration).
      
  • Execution:

    • Heat to

      
        for 12--18 hours.
      
    • Checkpoint: The reaction mixture should turn from dark red/brown to a lighter suspension as salts precipitate.

  • Work-up:

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification:

    • Flash chromatography (Silica gel). Note: Oxindoles are polar; use

      
       or high EtOAc gradients.
      

Part 4: Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Protocol A: Low Yield / Tarring Reaction temp too high during

addition.
Ensure strict

control. Dilute

with

if necessary.
Protocol A: No Cyclization Electron-withdrawing groups on

-aryl ring.
Increase temperature to

or switch to Protocol B (Pd-catalysis).
Protocol B: Protodehalogenation Solvent contains water; Base is too wet.Use freshly distilled Dioxane and flame-dried

.
Protocol B: Dimerization Concentration too high.Dilute reaction to

to favor intramolecular pathway.

Part 5: References

  • Meth-Cohn, O. (1993). The Vilsmeier-Haack Reaction in the Synthesis of Quinolines. Chemical Reviews , 93(6).

  • Hennessy, E. J., & Buchwald, S. L. (2003).[3] Synthesis of Substituted Oxindoles from

    
    -Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society , 125(40), 12084-12085.
    
  • Jones, G. (2002). The Vilsmeier Reaction of Fully Conjugated Amides. Organic Reactions , Vol 49.

  • Li, X., et al. (2019). Sulfonyl-Directed C-H Activation for Heterocycle Synthesis. Chemical Science .

    • (Representative link for sulfonyl-directed methodology)

Sources

C-C bond formation using beta-keto sulfone intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C-C Bond Formation via


-Keto Sulfone Intermediates 

Executive Summary & Strategic Rationale

In complex molecule synthesis, the direct alkylation of ketones is often plagued by regioselectivity issues (kinetic vs. thermodynamic enolates) and poly-alkylation (the "gem-dimethyl" effect). The


-keto sulfone moiety serves as a superior "temporary auxiliary" to solve these challenges.

By introducing a sulfonyl group (


) at the 

-position of a ketone, the

of the

-protons drops drastically from ~19–20 (simple ketone) to ~11–13. This allows for:
  • Mild Deprotonation: Use of weak bases (e.g.,

    
    ) instead of pyrophoric bases (LDA, NaH).
    
  • Regiocontrol: Alkylation occurs exclusively at the methylene position between the carbonyl and sulfonyl groups.

  • Clean Removal: The sulfone is easily excised (desulfonylated) to reveal the target ketone or modified scaffold.

This guide details the lifecycle of this intermediate: Synthesis


 Functionalization 

Cleavage.

Operational Workflow

The following diagram illustrates the standard operational workflow for utilizing


-keto sulfones in drug discovery campaigns.

BetaKetoSulfoneWorkflow Start Starting Material (Carboxylic Acid/Ester or Alpha-Halo Ketone) Scaffold Beta-Keto Sulfone Scaffold Start->Scaffold Condensation or Substitution Enolate Stabilized Enolate (pKa ~11) Scaffold->Enolate Base (K2CO3) Alkylated Alpha-Alkylated Intermediate Enolate->Alkylated R-X (Electrophile) Alkylated->Enolate 2nd Eq. Base (For Dialkylation) Target Target Ketone (Desulfonylated) Alkylated->Target Reductive Desulfonylation

Figure 1: The strategic lifecycle of the


-keto sulfone auxiliary, moving from scaffold generation to target release.[1]

Module 1: Scaffold Preparation

Before C-C bond formation can occur, the scaffold must be synthesized. Two primary methods are dominant in pharmaceutical process chemistry due to their scalability.

Method A: Nucleophilic Substitution (The -Halo Ketone Route)

Best for: Accessing scaffolds from readily available acetophenones or methyl ketones.

  • Reagents: Sodium benzenesulfinate (

    
    ), 
    
    
    
    -bromo ketone.
  • Solvent: Ethanol/Water (1:1) or Acetone/Water.

  • Mechanism:

    
     displacement.
    

Protocol:

  • Dissolve

    
    -bromoacetophenone (1.0 equiv) in Ethanol (0.5 M).
    
  • Add Sodium benzenesulfinate (1.2 equiv).

  • Reflux for 2–4 hours. Monitoring by TLC will show the disappearance of the non-polar bromide and appearance of the polar sulfone.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold water. If no precipitate, remove EtOH in vacuo and extract with EtOAc.

Method B: Claisen-Type Condensation (The Ester Route)

Best for: Large-scale preparation from esters; avoids handling lachrymatory


-halo ketones.
  • Reagents: Methyl sulfone (

    
    ) or Phenyl methyl sulfone, Ester, Strong Base (n-BuLi or NaH).
    
  • Mechanism: Lithiated sulfone attacks ester carbonyl

    
     elimination of alkoxide.
    

Module 2: C-C Bond Formation (Alkylation)

This is the core utility of the methodology. The high acidity of the


-protons allows for soft enolization.
Mechanism of Action

The sulfone group stabilizes the negative charge through resonance and inductive effects, preventing the formation of "hard" enolates that lead to polymerization or O-alkylation.

AlkylationMechanism Substrate Beta-Keto Sulfone Transition Stabilized Carbanion (Resonance Hybrid) Substrate->Transition Deprotonation (-H+) Base Base (K2CO3) Base->Transition Product C-Alkylated Product Transition->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 2: Mechanistic pathway for the mono-alkylation of


-keto sulfones.
Standard Protocol: Mono-Alkylation

Reagents:

  • 
    -keto sulfone substrate (1.0 equiv)
    
  • Alkyl Halide (1.1 equiv) - Note: Iodides react faster than bromides.

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or Acetone (0.2 M)

Procedure:

  • Setup: Charge a round-bottom flask with the

    
    -keto sulfone and 
    
    
    
    in DMF. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (solution often turns yellow).
  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT (for reactive electrophiles) or 50°C (for steric bulk) for 4–12 hours.

  • Validation: Monitor by TLC. The product will be slightly less polar than the starting sulfone.

  • Workup: Quench with water (precipitates inorganic salts). Extract with EtOAc. Wash organic layer with Brine (

    
    ) to remove DMF. Dry over 
    
    
    
    .

Critical Note on Dialkylation: If the product contains a remaining acidic proton, a second alkylation can occur. To prevent this, use stoichiometric base (1.0 equiv) or use a bulky base if mono-alkylation is difficult to control. Conversely, if dialkylation is desired, use >2.5 equiv base and excess electrophile.

Module 3: The Exit Strategy (Desulfonylation)

Once the C-C bond is formed, the sulfone auxiliary must be removed to reveal the final ketone.

Comparison of Methods
MethodReagentsConditionsProsCons
Magnesium/Methanol

,

Sonication or RefluxGreen, cheap, chemoselectiveCan reduce conjugated alkenes
Samarium Diiodide

, THF/HMPA

to RT
Extremely mild, specificExpensive, requires dry technique
Aluminum Amalgam

RefluxHistorical standardToxic (Mercury) , waste disposal
Raney Nickel

, Ra-Ni
RTRemoves sulfur completelyCan reduce other functional groups
Recommended Protocol: Reductive Desulfonylation (Mg/MeOH)

Ref: Trost, B. M. et al.

This method is preferred for its operational simplicity and "green" profile compared to tin or mercury based methods.

Procedure:

  • Dissolve the alkylated

    
    -keto sulfone (1.0 mmol) in dry Methanol (10 mL).
    
  • Add Magnesium turnings (10–20 mmol, 10–20 equiv) directly to the flask.

    • Tip: Activate Mg by scratching with a spatula or adding a crystal of

      
       if the reaction is slow to start.
      
  • Reaction: The reaction is exothermic and generates

    
     gas. Stir vigorously. If the reaction becomes too sluggish, mild heating (40°C) or sonication helps maintain the Mg surface activity.
    
  • Endpoint: The reaction is usually complete when the Mg is consumed or TLC indicates loss of starting material (approx 2–6 hours).

  • Quench: Pour into cold 1N HCl to dissolve magnesium methoxide salts.

  • Extraction: Extract with Ether or EtOAc. The resulting organic layer contains the pure ketone.

Advanced Application: The Julia-Lythgoe Context

While this guide focuses on ketone synthesis, researchers must recognize that


-keto sulfones are also precursors for Julia-Lythgoe Olefination .

If the goal is an Alkene rather than a Ketone:

  • Reduce the ketone carbonyl to an alcohol (using

    
    ).
    
  • Protect the alcohol (e.g., Acetyl or Benzoyl).

  • Treat with Sodium Amalgam (

    
    ) or 
    
    
    
    .
  • Result: Elimination of the sulfone and the oxygen to form a C=C double bond.

References

  • Trost, B. M. (1978).[2][3] "Sulfones: Chemical Chameleons." Chemical Reviews, 78(4), 363–382.[2]

  • Lee, G. H., et al. (2004).[4] "Magnesium in Methanol (Mg/MeOH) in Organic Syntheses." Current Organic Chemistry, 8(13), 1263-1287.

  • Julia, M., & Paris, J. M. (1973).[5] "Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons." Tetrahedron Letters, 14(49), 4833-4836.

  • Pandey, G., & Vaitla, J. (2015).[6] "Desulfonylative Methenylation of

    
    -Keto Sulfones." Organic Letters, 17(20), 4890–4893. 
    

Sources

The Art of Reduction: A Guide to Samarium(II) Iodide Mediated Reactions of β-Keto Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the quest for selective and efficient bond-forming and functional group transformations is paramount. Among the myriad of reagents available, samarium(II) iodide (SmI₂), often referred to as Kagan's reagent, has emerged as a powerful and versatile tool, particularly in the realm of single-electron transfer (SET) chemistry.[1][2] This guide delves into a specific, yet highly valuable, application of this remarkable reagent: the mediated reactions of β-keto sulfones. These substrates, possessing both a carbonyl group and a sulfonyl moiety, present a unique landscape for chemoselective transformations, offering a gateway to complex molecular architectures relevant to drug discovery and natural product synthesis.

This document serves as a comprehensive technical guide, providing not only detailed protocols but also the underlying scientific principles that govern these reactions. By understanding the "why" behind the "how," researchers can harness the full potential of SmI₂ in their synthetic endeavors.

The Dichotomy of Reactivity: Ketone vs. Sulfone

At the heart of samarium(II) iodide's interaction with β-keto sulfones lies a fascinating chemoselectivity challenge. SmI₂ is a potent one-electron reducing agent capable of interacting with both the ketone and the sulfone functionalities.[3][4] The reaction pathway is dictated by a combination of factors including the substrate's electronic and steric properties, the reaction conditions, and crucially, the presence of additives.

Two primary mechanistic pathways can be envisioned:

  • Ketyl Radical Formation: The initial single-electron transfer can occur at the carbonyl group, generating a samarium ketyl radical intermediate. This pathway is often favored in the absence of a readily cleavable group or when the reaction conditions are tailored to promote carbonyl reactivity.[5]

  • Reductive C-S Bond Cleavage: Alternatively, and often more synthetically useful in this context, the electron transfer can lead to the reductive cleavage of the carbon-sulfur bond of the sulfone. This is particularly facile for β-keto sulfones, as the resulting α-carbonyl radical is stabilized. A second electron transfer then generates a samarium enolate, a versatile intermediate for subsequent carbon-carbon bond formation.[6]

The choice between these pathways is not merely academic; it dictates the final product and is a testament to the tunable nature of SmI₂ chemistry.

The Power of Desulfonylation: A Gateway to Ketones and Beyond

The most prominent application of SmI₂ with β-keto sulfones is the reductive desulfonylation, which effectively converts the β-keto sulfone to the corresponding ketone.[7] This transformation is highly valuable as the sulfonyl group often serves as an activating group or a linchpin in preceding synthetic steps. Its clean removal under mild conditions is a significant advantage.

Mechanism of Reductive Desulfonylation

The generally accepted mechanism for the reductive desulfonylation of a β-keto sulfone by SmI₂ proceeds as follows:

G cluster_0 Reaction Pathway A β-Keto Sulfone B [β-Keto Sulfone]•- Radical Anion A->B + SmI₂ (SET) C α-Carbonyl Radical + Sulfinate B->C C-S Cleavage D Samarium Enolate C->D + SmI₂ (SET) E Ketone D->E Protonation (Workup)

Caption: Proposed mechanism for SmI₂-mediated reductive desulfonylation.

  • Single-Electron Transfer (SET): A single electron is transferred from SmI₂ to the β-keto sulfone, forming a radical anion intermediate.

  • Carbon-Sulfur Bond Cleavage: This radical anion rapidly fragments, cleaving the carbon-sulfur bond to generate a resonance-stabilized α-carbonyl radical and a sulfinate anion.

  • Second Electron Transfer: A second molecule of SmI₂ reduces the α-carbonyl radical to a samarium enolate.[6]

  • Protonation: Upon aqueous workup, the samarium enolate is protonated to yield the final ketone product.

Harnessing Intramolecular Reactivity: Cyclization Cascades

Beyond simple desulfonylation, the true synthetic power of SmI₂-mediated reactions of β-keto sulfones is unleashed in intramolecular applications. When the β-keto sulfone substrate contains an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), the initially formed radical intermediate can undergo cyclization, leading to the formation of new carbocyclic or heterocyclic rings.[6][8]

General Workflow for Intramolecular Cyclization

G start Unsaturated β-Keto Sulfone step1 SmI₂ Addition (THF) start->step1 step2 Radical Formation step1->step2 SET & C-S Cleavage step3 Intramolecular Cyclization step2->step3 step4 Radical Quenching step3->step4 Second SET or H-atom abstraction step5 Protonation (Workup) step4->step5 end Cyclized Product step5->end

Caption: General workflow for SmI₂-mediated intramolecular cyclizations.

This strategy has proven to be a robust method for the construction of complex molecular frameworks, often with a high degree of stereocontrol. The stereochemical outcome of these cyclizations can be influenced by the substrate's inherent stereocenters and the coordination of the samarium species.

Application Notes and Protocols

Preparation of a Standardized 0.1 M Solution of SmI₂ in THF

The quality and concentration of the SmI₂ solution are critical for reproducibility. While commercially available, in-house preparation is often preferred to ensure a fresh and active reagent.

Materials:

  • Samarium metal powder

  • 1,2-Diiodoethane or Iodine (I₂)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox techniques

  • Argon or Nitrogen atmosphere

Protocol (Imamoto's Method): [9]

  • Under an inert atmosphere (Argon or Nitrogen), add samarium metal powder (1.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • To the flask, add anhydrous and degassed THF.

  • Slowly add a solution of iodine (1.0 equiv) in THF to the samarium suspension at room temperature with vigorous stirring.

  • The reaction mixture will typically change color from colorless to yellow/green and finally to a deep blue-green, indicating the formation of SmI₂.[9]

  • Allow the mixture to stir for at least 2-3 hours at room temperature to ensure complete reaction.[9]

  • The resulting deep blue solution is approximately 0.1 M in SmI₂ and is ready for use. It is best used immediately, though it can be stored under an inert atmosphere for short periods.

Note: The concentration of the prepared SmI₂ solution should ideally be determined by titration before use for quantitative studies.

General Protocol for Reductive Desulfonylation of β-Keto Sulfones

Materials:

  • β-Keto sulfone substrate

  • Standardized 0.1 M SmI₂ solution in THF

  • Anhydrous, degassed THF

  • Proton source (e.g., methanol, tert-butanol, or water) - optional but often beneficial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Protocol:

  • Under an inert atmosphere, dissolve the β-keto sulfone (1.0 equiv) in anhydrous, degassed THF in a Schlenk flask.

  • If a proton source is to be used, add the desired alcohol or water at this stage. The optimal amount should be determined empirically, but typically ranges from 2 to 10 equivalents.

  • Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature).

  • Slowly add the 0.1 M SmI₂ solution in THF (typically 2.2-4.0 equiv) via syringe until the characteristic deep blue color persists, indicating complete consumption of the substrate.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Remove the flask from the inert atmosphere and add saturated aqueous Na₂S₂O₃ to quench any remaining iodine.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Intramolecular Reductive Cyclization of an Unsaturated β-Keto Sulfone

The protocol is largely similar to the desulfonylation procedure, with the key difference being the substrate structure.

Substrate Example: A β-keto sulfone containing a pendant alkene or alkyne.

Protocol:

Follow the general protocol for reductive desulfonylation (Section 4.2). The number of equivalents of SmI₂ may need to be optimized for cyclization reactions, and the choice of proton source and its stoichiometry can significantly influence the reaction's efficiency and stereoselectivity. Hexamethylphosphoramide (HMPA) can be used as an additive to increase the reducing power of SmI₂, though its use should be handled with extreme caution due to its toxicity.[9]

Data and Substrate Scope

The SmI₂-mediated desulfonylation of β-keto sulfones is a broadly applicable reaction. The following table provides a representative, though not exhaustive, summary of reported examples.

Entryβ-Keto Sulfone SubstrateProductYield (%)Reference
11-Phenyl-2-(phenylsulfonyl)ethan-1-oneAcetophenoneHigh[10]
22-(Phenylsulfonyl)cyclohexan-1-oneCyclohexanoneGood[10]
33-(Phenylsulfonyl)pentan-2-onePentan-2-oneModerate-Good[10]
41-Aryl-2-(arylsulfonyl)ethan-1-ones1-Aryl-ethan-1-onesGood-Excellent[11]

Note: Specific yield percentages are often highly substrate-dependent and require optimization of reaction conditions.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure the SmI₂ solution is fresh and of the correct concentration. The presence of oxygen or moisture can deactivate the reagent. Increasing the equivalents of SmI₂ or adding HMPA can also drive the reaction to completion.

  • Side Products: Over-reduction of the ketone product to the corresponding alcohol can occur, especially with prolonged reaction times or excess SmI₂. Careful monitoring and quenching upon completion are crucial.

  • Stereoselectivity: In cyclization reactions, the stereochemical outcome can be sensitive to the reaction temperature and the choice of proton source. Screening different alcohols or the use of water can influence the diastereoselectivity.

  • Safety: Samarium metal is flammable, and HMPA is a known carcinogen. Appropriate safety precautions must be taken when handling these reagents.[9]

Conclusion

Samarium(II) iodide has cemented its place as an indispensable reagent in modern organic synthesis. Its application in the reactions of β-keto sulfones offers a powerful and versatile methodology for both simple desulfonylations and complex intramolecular cyclizations. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can unlock a vast potential for the construction of valuable and intricate molecular architectures. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful implementation of these powerful transformations in the laboratory.

References

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2010). Organic Synthesis Using Samarium Diiodide: A Practical Guide. Royal Society of Chemistry.
  • Kagan, H. B. (2003). Twenty-five years of organic chemistry with diiodosamarium: an overview. Tetrahedron, 59(52), 10351-10372.
  • Nicolaou, K. C., Ellery, S. P., & Chen, J. S. (2009). Samarium (II) Iodide in Total Synthesis.
  • Gao, Y., & Ma, D. (2022). Samarium iodide-mediated C–C bond formation in the total synthesis of natural products.
  • Edmonds, D. J., Johnston, D., & Procter, D. J. (2004). Samarium (II)-Iodide-Mediated Cyclizations in Natural Product Synthesis. Chemical Reviews, 104(7), 3371-3404.
  • Pandey, G., & Vaitla, J. (2015). Desulfonylative Methenylation of β-Keto Sulfones. Organic Letters, 17(19), 4890-4893.
  • Molander, G. A., & Harris, C. R. (1996). Sequencing Reactions with Samarium (II) Iodide. Chemical Reviews, 96(1), 307-338.
  • Szostak, M., Collins, K. D., & Procter, D. J. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(11), 5959-6039.
  • Heravi, M. M., & Nazari, A. (2022). Samarium (ii) iodide-mediated reactions applied to natural product total synthesis. RSC advances, 12(16), 9993-10041.
  • Flowers, R. A. (2008). Mechanistic studies on the roles of cosolvents and additives in samarium (II)-based reductions. Synlett, 2008(10), 1427-1439.
  • A convenient method for reductive desulfonylation of β-ketosulfones with Sm/HgCl2 system. (2000). Chinese Journal of Chemistry, 18(5), 723-726.
  • Basak, R., & Reissig, H. U. (2012). Samarium-Mediated Asymmetric Synthesis. Symmetry, 4(2), 336-377.
  • Molander, G. A., & McKie, J. A. (1992). Samarium (II) iodide-promoted cyclizations of N-(chloroallyl) beta-keto amides. The Journal of Organic Chemistry, 57(11), 3132-3139.
  • Keck, G. E., Savin, K. A., & Weglarz, M. A. (1995). Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination. The Journal of Organic Chemistry, 60(10), 3194-3204.
  • Concellón, J. M., Rodríguez-Solla, H., Simal, C., & Huerta, M. (2005). Samarium Diiodide Promoted Photoinduced Metalation of Nonactivated C− Cl Bonds of O-Acetyl Chlorohydrins and β-Elimination: A New Method for the Synthesis of Alkenes. Organic Letters, 7(26), 5833-5835.
  • Molander, G. A., & Harris, C. R. (1996). Reductions with Samarium(II) Iodide. Organic Reactions, 46, 211-447.
  • Sadasivam, D. V., Choquette, K. A., & Flowers, R. A. (2012). Preparation and use of samarium diiodide (SmI2) in organic synthesis: the mechanistic role of HMPA and Ni (II) salts in the samarium Barbier reaction. Journal of visualized experiments: JoVE, (64), e4323.
  • Alonso, F., Yus, M. (2008). Desulfonylation Reactions. In: Denmark, S.E. (eds) Organic Reactions. John Wiley & Sons, Inc.

Sources

Application Note: Catalytic Enantioselective Alkylation of β-Keto Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

β-Keto sulfones are exceptionally versatile building blocks in organic synthesis and drug development. The dual electron-withdrawing nature of the carbonyl and sulfonyl moieties renders the α-protons highly acidic (pKa ~11–12), allowing for facile enolization under mild conditions. The strategic asymmetric functionalization of these substrates provides direct access to highly functionalized chiral architectures, including chiral β-hydroxy sulfones[1], complex cyclic scaffolds[2], and advanced intermediates for Julia-Kocienski olefinations[3].

Historically, asymmetric catalysis of α-diazo-β-keto sulfones via intramolecular cyclopropanation demonstrated the feasibility of highly enantioselective transformations in these sterically demanding systems[4]. Building on these foundational principles, modern synthetic chemistry relies on two primary, field-proven methodologies for the direct enantioselective α-alkylation of β-keto sulfones: Asymmetric Phase-Transfer Catalysis (PTC) and Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) [2].

The Causality of Catalyst Selection

The steric bulk of the sulfonyl group (e.g., tosyl or mesyl) requires precise spatial control during the carbon-carbon bond-forming step.

  • In PTC , a highly structured chiral quaternary ammonium salt acts as a phase-transfer agent, forming a tight, face-selective ion pair with the sulfonyl enolate at the aqueous-organic interface.

  • In DAAA , a base-free approach is utilized. By employing allyl β-keto sulfone carboxylates, the enolate and the electrophilic π-allyl-palladium species are generated simultaneously upon decarboxylation. This proximity effect suppresses over-alkylation and allows for a dynamic kinetic resolution of E/Z enolate intermediates, driving high enantioselectivity[2].

Experimental Workflows & Protocols

Protocol A: Asymmetric Phase-Transfer Alkylation

This protocol utilizes a biphasic system to sequester the inorganic base in the aqueous layer, effectively preventing uncatalyzed, racemic background alkylation in the organic phase.

Reagents: β-Keto sulfone (1.0 mmol), Chiral Cinchona alkaloid-derived quaternary ammonium salt (5 mol%), Alkyl halide (1.2 mmol), 50% w/w aqueous KOH, Anhydrous Toluene.

  • Preparation of the Biphasic System: In an oven-dried Schlenk flask, dissolve the β-keto sulfone and the chiral PTC catalyst in 10 mL of anhydrous toluene.

  • Base Addition: Cool the mixture to 0 °C. Vigorously stir and add 3 mL of the 50% aqueous KOH solution dropwise. Causality: The low temperature minimizes background hydrolysis of the alkyl halide, while vigorous stirring maximizes the interfacial surface area, accelerating the formation of the chiral ion pair.

  • Electrophile Introduction: Slowly add the alkyl halide dropwise over 10 minutes to maintain thermal control.

  • Self-Validation & Monitoring: Monitor the organic layer via Thin-Layer Chromatography (TLC; Hexanes/EtOAc 3:1). The reaction is a self-validating system: the complete disappearance of the starting material spot confirms that the highly reactive chiral ion pair has successfully outcompeted any background reactions.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

This base-free methodology is ideal for base-sensitive substrates and relies on the precise 1:1 stoichiometric generation of reactive intermediates[2].

Reagents: Racemic allyl β-keto sulfone carboxylate (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), Chiral Phosphinooxazoline (PHOX) ligand (6.0 mol%), Degassed THF.

  • Catalyst Activation: In an argon-filled glovebox, dissolve Pd₂(dba)₃ and the chiral PHOX ligand in 5 mL of degassed THF. Stir for 15 minutes. Causality: The solution will transition to a homogeneous deep orange color, visually validating the formation of the active, coordinatively unsaturated Pd(0)L₂ complex.

  • Substrate Addition: Dissolve the racemic allyl β-keto sulfone carboxylate in 5 mL of THF and transfer it to the catalyst solution.

  • Decarboxylation & Alkylation: Seal the vessel, remove it from the glovebox, and stir at 25 °C. Self-Validation: The immediate evolution of CO₂ gas bubbles serves as a primary visual indicator of successful oxidative addition and subsequent decarboxylation[2]. The complete cessation of bubbling indicates that the rate-limiting decarboxylation step has finished.

  • Workup: Once bubbling ceases and TLC confirms full conversion, filter the crude mixture through a short pad of Celite to remove palladium black residues. Concentrate the filtrate and purify the enantioenriched product via silica gel chromatography.

Quantitative Data & Optimization

The table below summarizes the typical performance metrics of both methodologies, allowing researchers to select the optimal route based on their specific electrophile requirements.

MethodologyCatalyst SystemTypical ElectrophileYield RangeEnantiomeric Excess (ee)Key Advantage
Phase-Transfer Catalysis (PTC) Chiral Cinchona AlkaloidsAlkyl Halides (R-X)75–95%85–98%Mild, base-mediated conditions; highly scalable for early drug discovery.
Decarboxylative Allylic Alkylation (DAAA) Pd₂(dba)₃ + Chiral PHOXAllyl Enol Carbonates70–92%80–95%Base-free environment; perfectly stoichiometric enolate generation[2].

Mechanistic Visualizations

PTC_Mechanism A β-Keto Sulfone (Organic Phase) B Enolate Formation (Aqueous Interface) A->B Base (OH-) C Chiral Ion Pair [Cat*]+ [Enolate]- B->C Chiral PTC E Enantioenriched Product C->E Alkylation F Catalyst Recovery [Cat*]+ X- C->F D Electrophile (R-X) D->C F->B Phase Transfer

Fig 1. Phase-Transfer Catalyzed (PTC) enantioselective alkylation cycle.

Pd_DAAA A Allyl β-Keto Sulfone Carboxylate C π-Allyl Pd(II) Complex + Sulfonyl Enolate A->C Oxidative Addition B Pd(0)L2 Catalyst B->C D Decarboxylation (-CO2) C->D E Stereoselective Nucleophilic Attack D->E Enolate Isomerization E->B Catalyst Regeneration F α-Allylated β-Keto Sulfone (Chiral) E->F Reductive Elimination

Fig 2. Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) pathway.

References

  • Asymmetric Catalysis on the Intramolecular Cyclopropanation of α-Diazo-β-keto Sulfones. Journal of the American Chemical Society. URL:[Link]

  • Dynamic kinetic resolution of β-keto sulfones via asymmetric transfer hydrogenation. Chemical Communications (RSC Publishing). URL:[Link]

  • Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au - ACS Publications. URL: [Link]

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. PubMed Central (PMC). URL:[Link]

  • Enantioselective synthesis of chiral β-hydroxy sulfones via manganese catalyzed asymmetric hydrogenation. Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Benzoyl-2-(phenylsulfonyl)acetanilide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical support resource for researchers synthesizing 2-benzoyl-2-(phenylsulfonyl)acetanilide . It prioritizes yield optimization through mechanistic understanding of tri-activated methane chemistry.

Case ID: OPT-YIELD-BPSA-001 Subject: Optimization of C-Acylation for Tri-Activated Methane Derivatives Support Level: Senior Application Scientist

Executive Summary & Strategic Route Selection

The target molecule, 2-benzoyl-2-(phenylsulfonyl)acetanilide , represents a class of "tri-activated methanes" (methine carbon flanked by amide, ketone, and sulfone). The synthesis of this motif is often plagued by low yields due to O-acylation competition and premature proton quenching .

The Recommended Route: C-Benzoylation of -Sulfonyl Acetanilide

While multiple pathways exist, the most robust method for high-yield synthesis is the C-acylation of


-(phenylsulfonyl)acetanilide  using benzoyl chloride.

Why this route?

  • Thermodynamic Control: The sulfonyl group stabilizes the intermediate carbanion, making the

    
    -proton sufficiently acidic (pKa ~11-12) for clean deprotonation by strong bases.
    
  • Regioselectivity: Compared to sulfonylation of

    
    -keto amides (which suffers from O-sulfonylation), acylation of 
    
    
    
    -sulfonyl amides generally favors C-attack in polar aprotic solvents.

The "Stoichiometric Trap" (Critical Mechanism)

The #1 cause of yield failure (<50%) in this synthesis is incorrect base stoichiometry.

The product, 2-benzoyl-2-(phenylsulfonyl)acetanilide, is more acidic (pKa ~9) than the starting material (pKa ~12). As soon as the product forms, it will protonate the starting enolate, quenching the reaction at exactly 50% conversion if only 1 equivalent of base is used.

The Solution: You must use


 2.2 equivalents  of base.
  • Eq 1: Generates the nucleophilic enolate.

  • Eq 2: Immediately deprotonates the product to form a stable anion, driving the equilibrium forward.

Mechanistic Workflow (Visualization)

ReactionMechanism Start Start: α-(phenylsulfonyl)acetanilide Base1 Base (Eq. 1) (NaH) Start->Base1 Enolate1 Enolate A (Nucleophile) Base1->Enolate1 - H2 PhCOCl Add: Benzoyl Chloride Enolate1->PhCOCl Intermed Intermediate (Neutral Product) PhCOCl->Intermed Trap THE TRAP: Product protonates Enolate A Intermed->Trap If Base < 2 eq Base2 Base (Eq. 2) (Required) Intermed->Base2 Rapid Step StableEnolate Stable Product Dianion/Enolate Base2->StableEnolate Quench Acid Quench (HCl) StableEnolate->Quench Final Final Product: 2-benzoyl-2-(phenylsulfonyl) acetanilide Quench->Final

Caption: The critical requirement for 2 equivalents of base to prevent "proton quenching" by the highly acidic product.

Optimized Experimental Protocol

Scale: 10 mmol Expected Yield: 85-92%

Materials
  • Substrate:

    
    -(phenylsulfonyl)acetanilide (10 mmol, 2.75 g)
    
  • Reagent: Benzoyl Chloride (11 mmol, 1.28 mL) - Freshly distilled preferred.

  • Base: Sodium Hydride (60% in oil) (22 mmol, 0.88 g) - Washed with hexanes if oil interferes with purification.

  • Solvent: Anhydrous THF (50 mL) or DMF (for higher solubility).

Step-by-Step Procedure
  • Base Preparation:

    • Place NaH (22 mmol) in a flame-dried 3-neck flask under Argon/Nitrogen.

    • Add anhydrous THF (30 mL) and cool to 0°C.

  • Enolate Formation:

    • Dissolve

      
      -(phenylsulfonyl)acetanilide (10 mmol) in THF (20 mL).
      
    • Add this solution dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of H2 gas. Stir for 30 min at 0°C -> RT until gas evolution ceases and a clear/cloudy solution forms.

  • Acylation (The Critical Step):

    • Cool the mixture back to 0°C.

    • Add Benzoyl Chloride (11 mmol) dropwise over 10-15 minutes.

    • Note: Do not allow temperature to rise above 5°C during addition to minimize O-acylation.

  • Reaction Completion:

    • Allow to warm to Room Temperature (RT) and stir for 3-5 hours.

    • Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of starting material.

  • Workup:

    • Pour the reaction mixture into ice-cold 1M HCl (100 mL). Crucial: The product must be protonated from its salt form.

    • Extract with CH2Cl2 (3 x 50 mL).

    • Wash organic layer with Brine, dry over MgSO4, and concentrate.

  • Purification:

    • Recrystallize from Ethanol or Toluene.

Troubleshooting Guide

Use this decision matrix to diagnose yield or purity issues.

SymptomProbable CauseCorrective Action
Yield ~45-50% Stoichiometry Failure You likely used 1 eq of base. The product quenched the reaction. Increase base to 2.2-2.5 eq.
Yield < 10% Moisture / Dead Base NaH is degraded or solvent was wet. Use fresh NaH and distill THF over Na/Benzophenone.
Product is an Oil Residual Solvent / Impurities The tri-activated methane is often solid. Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
O-Acylated Byproduct Hard/Soft Acid-Base Mismatch Reaction temp too high or solvent too polar (DMF promotes O-attack more than THF). Switch to THF and keep at 0°C longer.
Starting Material Remains Enolization Incomplete

-sulfonyl protons can be slow to remove. Allow longer time (1h) for enolate formation before adding PhCOCl.
Troubleshooting Logic Flow

Troubleshooting Problem Identify Issue YieldLow Low Yield (<50%) Problem->YieldLow Impurity Impurity / Byproducts Problem->Impurity CheckBase Check Base Stoichiometry YieldLow->CheckBase CheckTemp Was Temp > 0°C during addition? Impurity->CheckTemp IsOneEq Was 1.0 eq used? CheckBase->IsOneEq FixStoich CRITICAL ERROR: Use 2.2 eq Base IsOneEq->FixStoich Yes CheckMoisture Check Solvent/Base Quality IsOneEq->CheckMoisture No FixTemp O-Acylation likely. Maintain 0°C strict. CheckTemp->FixTemp Yes

Caption: Diagnostic tree for common synthetic failures.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (K2CO3) instead of Sodium Hydride (NaH)? A: Generally, no . The pKa of the


-sulfonyl acetamide is ~12. While K2CO3 (pKa of conjugate acid ~10.3) might effect partial deprotonation in refluxing acetone, it is insufficient for quantitative enolate formation required for C-acylation. Weak bases often lead to the "Knoevenagel" side products or incomplete conversion. Stick to NaH, NaOEt, or LDA.

Q: I see two spots on TLC that are very close. What are they? A: This is likely the Keto-Enol tautomerism . Tri-activated methanes exist in equilibrium between the keto form and the enol form (stabilized by hydrogen bonding with the sulfonyl or amide oxygen). This can appear as a streak or double spot. Run 2D-TLC or take an NMR to confirm; the tautomers usually coalesce in DMSO-d6.

Q: Can I reverse the addition? (Add Enolate to Acid Chloride) A: Yes, and it is often better. This technique, called "Inverse Addition," ensures the electrophile is always in excess relative to the enolate, which can suppress di-acylation (though steric bulk makes di-acylation unlikely here). It is highly recommended if you observe dimer formation.

References

  • Mechanism of C-Acylation: Thompson, C. M., & Green, D. L. (1991). Recent advances in dianion chemistry. Tetrahedron, 47(25), 4223-4285. Link

  • Stoichiometry in Active Methylene Acylation: Hauser, C. R., & Swamer, F. W. (1950).
  • Synthesis of Beta-Keto Sulfones: Trost, B. M. (1988). Sulfur: The key to new synthetic strategies. Accounts of Chemical Research, 11(12), 453–461. Link

  • General Protocol Validation:Organic Syntheses, Coll. Vol. 4, p. 415 (1963); Vol. 30, p. 45 (1950).

troubleshooting low yields in desulfonylation of beta-keto sulfones

Technical Support Center: Desulfonylation of -Keto Sulfones

Status: Operational Ticket ID: D-SO2-001 Assigned Specialist: Senior Application Scientist

Introduction: The Desulfonylation Paradox

You are likely here because a reaction that looks simple on paper—removing a sulfonyl group (


  • Retro-Claisen Condensation: Base-mediated C-C bond cleavage.

  • Over-reduction: Reduction of the ketone to an alcohol.

  • Chemo-selectivity Issues: Unwanted reduction of alkenes or other sensitive groups.

This guide moves beyond generic textbook advice, offering buffered protocols and mechanistic insights to restore your yields.

Part 1: Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using the logic tree below.

Desulfonylation_TroubleshootingStartAnalyze Crude NMR/TLCResult1Starting Material RemainsStart->Result1No ReactionResult2Complex Mixture / C-C CleavageStart->Result2DecompositionResult3Alcohol Product ObservedStart->Result3Over-reductionAction1Activation Required(Add HgCl2 cat. or I2)Result1->Action1Action2Retro-Claisen Issue(Requires Buffering)Result2->Action2Action3Reductant too strong(Switch from Al-Hg to SmI2)Result3->Action3

Figure 1: Diagnostic decision tree for identifying the root cause of low yields in desulfonylation.

Part 2: The Protocols (Field-Proven)

Method A: Buffered Magnesium in Methanol (The "Green" Standard)

Best for: General substrates, avoiding toxic mercury amalgams, and preventing retro-Claisen.

The Science: Magnesium metal acts as a single-electron transfer (SET) agent. The classic Mg/MeOH protocol often fails for


Retro-Claisen

The Fix: You must buffer the reaction with ammonium chloride (

Optimized Protocol:

  • Dissolve: Dissolve 1.0 mmol of

    
    -keto sulfone in anhydrous Methanol (
    
    
    ).
  • Buffer: Add 5-10 equivalents of solid

    
    . (Crucial Step).
    
  • Reduce: Add 10-20 equivalents of Magnesium powder (approx. 50 mesh).

    • Tech Tip: If the Mg is old/oxidized, activate it by washing with dilute HCl then acetone/ether, or add a crystal of

      
      .
      
  • Monitor: Stir at room temperature. If sluggish, sonicate the mixture.

  • Workup: Quench with

    
     until clear (dissolves Mg salts), extract with EtOAc.
    
Method B: Samarium Diiodide ( ) (The "Surgeon's Scalpel")

Best for: Complex substrates, acid-sensitive groups, and high chemo-selectivity.

The Science:

Optimized Protocol:

  • Prepare: Create a

    
     solution of 
    
    
    in THF (commercial or prepared from Sm metal + diiodoethane).
  • Additives: Add DMPU (4-6 equiv) to the

    
     solution.
    
    • Note: HMPA is more effective but highly carcinogenic. DMPU is the safer standard.

  • Substrate: Dissolve substrate in THF containing 2 equivalents of

    
     or MeOH (Proton Source).
    
  • Combine: Add the

    
    /DMPU mix to the substrate at 
    
    
    or
    
    
    until a deep blue color persists.
  • Quench: Sat.

    
    .
    

Part 3: Mechanistic Insight & Visualization

Understanding the mechanism is the only way to troubleshoot effectively. Below is the Single Electron Transfer (SET) pathway for Magnesium-mediated desulfonylation.

Mg_MechanismSubstrateBeta-Keto SulfoneRadicalAnionRadical Anion(C-S bond stretch)Substrate->RadicalAnion+ e- (from Mg)MgMg(0)CleavageC-S CleavageRadicalAnion->CleavageEnolateEnolate IntermediateCleavage->Enolate- SO2RProductKetone ProductEnolate->Product+ H+SideReactionRetro-Claisen(If unbuffered)Enolate->SideReactionHigh pH

Figure 2: Mechanism of Mg-mediated desulfonylation. Note that the Enolate intermediate is susceptible to fragmentation if the pH rises (Retro-Claisen).

Part 4: Comparative Data & Troubleshooting

Reagent Selection Matrix
ReagentConditionsYield PotentialMain RiskSelectivity
Mg / MeOH / Buffer RT, BufferedHigh (80-95%)Incomplete reaction if Mg passivatedGood (preserves alkenes)
Al-Hg (Amalgam) Reflux, aq. THFModerate (50-75%)Mercury toxicity, EmulsionsPoor (often reduces ketones)
SmI

/ DMPU

, THF
High (85-98%)Cost, Air sensitivityExcellent (Orthogonal)
Raney Ni EtOH, RefluxVariableOver-reduction (Alcohol formation)Poor (hydrogenates alkenes)
FAQ: Troubleshooting Specific Failures

Q: Why am I seeing two smaller fragments instead of my ketone? A: This is the Retro-Claisen fragmentation. The basicity generated by the metal (alkoxide formation) attacks the ketone carbonyl.

  • Immediate Fix: Switch to the Buffered Mg/MeOH method (Method A). The

    
     neutralizes the alkoxide instantly, preventing the attack on the carbonyl [3].
    

Q: My reaction stalls with Mg/MeOH. I see starting material. A: Your Magnesium surface is likely oxidized.

  • Immediate Fix: Add a catalytic amount of 1,2-dibromoethane or a crystal of Iodine to the mixture. Alternatively, sonicate the reaction. Sonication mechanically cleans the Mg surface, exposing active sites [1].

Q: I used Raney Nickel and my alkene disappeared. A: Raney Ni is a hydrogenation catalyst.[1] It will reduce C=C bonds and C=O bonds alongside the C-S bond.

  • Immediate Fix: Switch to SmI

    
      (Method B) or Mg/MeOH . These methods proceed via SET mechanisms that are generally orthogonal to isolated alkenes [4].
    

Q: Can I use Tributyltin Hydride (


)?A:

References

  • Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Lee, G.H., et al.[2] (2004).[2][3] Current Organic Chemistry. [Link]

  • Samarium Iodide in Organic Synthesis. Macmillan Group Meeting. (2013).[3][4] [Link]

  • An Efficient Desulfonylation Method Mediated by Magnesium. MDMA (Molecular Design & Material Architecture). [Link][5]

  • Desulfonylation Reactions: Scope and Limitations. Organic Reactions. (2008).[5] [Link]

Technical Support Center: Sulfonyl Acetanilide Alkylation & Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most pervasive challenges encountered during the synthesis and purification of sulfonyl acetanilide derivatives. This guide uses a targeted Q&A format to troubleshoot the competitive formation of mono- versus di-alkylated byproducts, explaining the fundamental physicochemical causality behind each experimental choice.

Module 1: Reaction Mechanisms & Over-Alkylation Troubleshooting

Q: What causes the formation of di-alkylated byproducts during the N-alkylation of sulfonyl acetanilides? A: The formation of di-alkylated impurities is driven by competitive kinetics and pKa differentials. When a primary sulfonyl acetanilide (Ar-SO₂NH₂) is alkylated, the resulting mono-alkylated product (Ar-SO₂NHR) retains an acidic proton. In the presence of a base, this mono-alkylated species can be readily deprotonated. Because the resulting anion is often highly soluble and nucleophilic in polar aprotic solvents, it aggressively competes with the starting material for the remaining alkylating agent, leading to over-alkylation.

ReactionPathway SM Primary Sulfonyl Acetanilide (Ar-SO2NH2) Alk Alkylating Agent (R-X) + Base SM->Alk Mono Mono-alkylated Product (Ar-SO2NHR) [Desired] Alk->Mono N-Alkylation Di Di-alkylated Byproduct (Ar-SO2NR2) [Impurity] Mono->Di Competitive Over-alkylation

Reaction pathway illustrating the competitive over-alkylation of sulfonyl acetanilides.

Q: How can I suppress di-alkylation during the synthesis phase? A: To favor mono-alkylation, consider shifting from traditional alkyl halides to catalytic borrowing-hydrogen methodologies. For instance, manganese-catalyzed N-alkylation using simple primary alcohols as alkylating agents has been shown to yield exclusively mono-N-alkylated sulfonamides with high average yields[1]. If using traditional Sₙ2 conditions, employ slow, dropwise addition of the electrophile and utilize sterically hindered bases to kinetically disfavor the second alkylation event.

Module 2: Preparative Separation (Phase-Switch Extraction)

Q: My reaction yielded a mixture of mono- and di-alkylated products. How can I separate them efficiently without running a silica column? A: You can exploit the fundamental pKa difference between the two molecules using a phase-switch liquid-liquid extraction[2]. The mono-alkylated product possesses an acidic N-H proton (pKa ~10), whereas the di-alkylated byproduct is fully substituted and lacks this proton.

Standard Operating Procedure: Phase-Switch Extraction Note: This is a self-validating protocol designed to ensure complete separation at each phase boundary.

  • Solubilization : Dissolve the crude reaction mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate).

  • Basification (The Phase Switch) : Add an equal volume of 1M aqueous NaOH. Shake vigorously and vent.

    • Causality: The strong base deprotonates the mono-alkylated species, driving it into the aqueous phase as a highly polar sodium salt. The neutral di-alkylated byproduct remains entirely in the organic phase.

    • Validation Check: Spot the aqueous layer on a TLC plate. A UV-active spot remaining strictly at the baseline (Rf = 0) confirms the successful formation and isolation of the ionic salt.

  • Phase Separation : Separate the layers. Wash the aqueous layer once more with fresh Ethyl Acetate to remove any trace di-alkylated impurities or unreacted neutral starting materials.

  • Acidification (Recovery) : Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2-3.

    • Causality: Reprotonation neutralizes the mono-alkylated product, drastically reducing its aqueous solubility and forcing it out of solution.

    • Validation Check: Use pH indicator paper to confirm pH < 3. The solution must turn turbid as the neutral mono-alkylated product precipitates.

  • Final Extraction : Extract the turbid aqueous layer with fresh Ethyl Acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to isolate the pure mono-alkylated sulfonyl acetanilide.

LLE_Workflow Mix Crude Organic Mixture (Mono- & Di-alkylated) Base Add 1M NaOH (aq) Liquid-Liquid Extraction Mix->Base Aq1 Aqueous Phase (Mono-alkylated Sodium Salt) Base->Aq1 Deprotonation (pKa ~ 10) Org1 Organic Phase (Di-alkylated Byproduct) Base->Org1 Neutral (No acidic NH) Acid Acidify with 1M HCl (Dropwise to pH 2) Aq1->Acid PureDi Evaporate Solvent Pure Di-alkylated Product Org1->PureDi Extract2 Extract with EtOAc Acid->Extract2 Reprotonation PureMono Organic Phase Pure Mono-alkylated Product Extract2->PureMono

Phase-switch liquid-liquid extraction workflow exploiting pKa differentials for separation.

Module 3: Analytical Troubleshooting & Data Interpretation

Q: How do the physicochemical properties of these two byproducts dictate their analytical behavior? A: The presence or absence of the N-H bond dictates hydrogen bonding capacity, overall polarity, and specific mass spectrometric fragmentation pathways. Review the comparative data below to guide your analytical strategy:

Table 1: Physicochemical Comparison of Alkylated Sulfonyl Acetanilides

PropertyMono-alkylated SpeciesDi-alkylated SpeciesAnalytical Impact / Causality
Acidic Proton (N-H) Present (pKa ~ 10)AbsentEnables the acid-base phase-switch extraction protocol[2].
Hydrogen Bonding Donor & AcceptorAcceptor onlyMono-alkylated interacts strongly with silica silanol groups, lowering Rf on normal-phase TLC.
Hydrophobicity (LogP) LowerHigherDi-alkylated species partition more strongly into non-polar stationary phases, eluting later on standard C18 HPLC.
MS Fragmentation Distonic molecular ionsDistinct rearrangementEnables definitive structural identification via MS/MS[3].

Q: My mono- and di-alkylated products co-elute on normal-phase silica and standard C18 HPLC. How can I improve resolution? A: Sulfonamides frequently tail on standard silica due to strong hydrogen bonding. For analytical resolution, switch to a mixed-mode HPLC stationary phase (e.g., Primesep 100). Mixed-mode columns leverage both hydrophobic interactions (a reversed-phase mechanism) and embedded cation-exchange groups (polar interactions), providing unprecedented selectivity for closely related sulfonamide derivatives[4].

Table 2: Recommended Analytical HPLC Methods

ParameterStandard Reversed-Phase (C18)Mixed-Mode (e.g., Primesep 100)
Primary Mechanism Hydrophobic interactionsHydrophobic + embedded cation-exchange
Mobile Phase Water / Acetonitrile (0.1% Formic Acid)Water / Acetonitrile / 0.1% Trifluoroacetic Acid
Resolution Quality Moderate (susceptible to peak tailing)High (exploits polar N-H differences for sharp resolution)[4]

Q: How can I definitively distinguish between mono- and di-alkylated products using mass spectrometry? A: While exact mass (HRMS) will easily show the mass difference of the added alkyl group, tandem mass spectrometry (EI or ESI-MS/MS) provides definitive structural proof. Mono-alkylated N-alkylsulfonamides fragment via a highly specific rearrangement process involving distonic molecular ions (forming stable N-alkylphenylcyanide cations). This pathway is entirely distinct from the fragmentation pattern of fully substituted di-alkylated species[3].

References

  • Title: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC Source: SIELC Technologies URL: [Link]

  • Title: Preparation and properties of sulphonacetamides: a method for the separation of sulphonamides from N-alkylsulphonamides Source: Journal of the Chemical Society (Resumed) URL: [Link]

  • Title: Electron ionization mass spectra of alkylated sulfabenzamides Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

Sources

minimizing side reactions in Knoevenagel condensation of active methylenes

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Active Methylene Condensations

Introduction: The Selectivity Paradox

Welcome to the technical support hub for Knoevenagel condensations. As drug development professionals, you know this reaction is a workhorse for generating

The Core Problem: The product of a Knoevenagel condensation is an electron-deficient alkene (Michael acceptor). The starting material is a nucleophile (Michael donor). Consequently, the product is inherently prone to reacting with the starting material to form a "bis-adduct" impurity. Furthermore, the basic catalysts required can trigger aldehyde self-condensation (Aldol) or polymerization.

This guide provides self-validating protocols to suppress these pathways, ensuring high purity for downstream SAR (Structure-Activity Relationship) studies.

Module 1: Troubleshooting The "Bis-Adduct" (Michael Addition)

Symptom:

  • LCMS shows a peak with Mass = [Product + Active Methylene].

  • Yield of the desired alkene is low despite high consumption of starting material.

  • Product precipitates as a solid but contains significant impurities.

Root Cause Analysis: The Knoevenagel product is an electrophilic alkene. If the reaction contains excess active methylene (nucleophile) and the base is too strong or temperature too high, a Michael Addition occurs, destroying your product.

Technical Fixes:

VariableRecommendationScientific Rationale
Stoichiometry Use 1.1 - 1.2 eq of Aldehyde By making the electrophile (aldehyde) the excess reagent, you starve the reaction of the nucleophile (active methylene) as the reaction nears completion, preventing the Michael attack.
Catalyst pKa Switch to Piperidine/Acetic Acid Strong bases (NaOEt, KOH) generate high concentrations of the enolate, accelerating Michael addition. Buffered systems (piperidine + catalytic AcOH) keep the free enolate concentration low.
Temperature Lower by 10-20°C Michael addition has a higher activation energy than the condensation in many catalytic cycles. Lowering T favors the kinetic product (condensation) over the thermodynamic sink (bis-adduct).

Self-Validating Check:

  • TLC Monitoring: Spot the reaction against the pure active methylene. If the active methylene spot disappears but the aldehyde spot remains, your stoichiometry is protecting the product.

Module 2: Preventing "The Tarry Mess" (Self-Condensation)

Symptom:

  • Crude NMR shows broad aliphatic signals (oligomers).

  • Reaction mixture turns dark brown/black rapidly.

  • Aldehyde is consumed, but desired product yield is negligible.

Root Cause Analysis: Aliphatic aldehydes (and some electron-rich aromatics) are prone to Aldol Self-Condensation in the presence of base.[1] If the Knoevenagel nucleophile is slow to react, the base will instead deprotonate the aldehyde's

Technical Fixes:

  • The "Pre-Activation" Protocol:

    • Do not mix aldehyde, active methylene, and base all at once.

    • Step 1: Mix Active Methylene + Catalyst in solvent.[2] Stir for 10 mins. (Generates the enolate before the aldehyde sees the base).

    • Step 2: Add the Aldehyde slowly (dropwise).

    • Why: This ensures the aldehyde immediately encounters a reactive enolate, channeling it into the Knoevenagel pathway rather than the Aldol pathway.

  • Solvent Switch:

    • Change from Ethanol to Toluene or Benzene with a Dean-Stark trap.

    • Why: Water is a byproduct. In reversible reactions, water accumulation slows the forward rate, giving side reactions more time to occur. Azeotropic removal drives the reaction to completion rapidly, minimizing exposure time to the base.

Module 3: Managing Decarboxylation (Malonic Acid Specifics)

Symptom:

  • Target is the dicarboxylic acid, but you isolate the monocarboxylic acid (or vice versa).

  • Vigorous bubbling observed prematurely.

The Doebner Modification Factor: When using malonic acid in pyridine/piperidine (Doebner conditions), decarboxylation is mechanistically coupled to the condensation.[1][3]

  • To PREVENT Decarboxylation: Avoid pyridine. Use Titanium Tetrachloride (TiCl

    
    )  or Zinc Acetate  in THF or DCM. These Lewis acids catalyze the condensation without stabilizing the transition state required for thermal decarboxylation.
    
  • To PROMOTE Decarboxylation (Cinnamic Synthesis): Ensure temperature >80°C. Below this, the intermediate dicarboxylic acid may precipitate, leading to mixed products.

Visualizing the Competitive Pathways

The following diagram illustrates the critical divergence points where side reactions occur. Use this to identify where your synthesis is "leaking" yield.[2]

Knoevenagel_PathwaysStartActive Methylene+ AldehydeEnolateEnolate SpeciesStart->EnolateBase CatalystAldol_SideAldol Self-Condensation(Side Reaction)Start->Aldol_SideStrong BaseNo Pre-activationIntermediateAldol IntermediateEnolate->IntermediateNucleophilic AttackProductKnoevenagel Product(Alkene)Intermediate->Product- H2O(Dehydration)Michael_SideBis-Adduct(Michael Impurity)Product->Michael_Side+ Excess Enolate(High Temp/Time)DecarbDecarboxylation(Loss of CO2)Product->DecarbIf Malonic Acid+ Heat/Pyridine

Caption: Competitive pathways in Knoevenagel condensation. Red nodes indicate yield-destroying side reactions driven by stoichiometry and base strength.

Standard Operating Procedure (SOP): The "High-Fidelity" Knoevenagel

Objective: Synthesis of a benzylidene malononitrile with <1% Michael impurity.

Reagents:

  • Aldehyde (1.0 mmol)[2][4][5]

  • Malononitrile (1.0 mmol)[4][5]

  • Ethanol (anhydrous, 3 mL)

  • Piperidine (0.05 mmol, 5 mol%)

  • Acetic Acid (0.05 mmol, 5 mol%)

Protocol:

  • Catalyst Preparation: In a small vial, mix equimolar piperidine and acetic acid. This forms piperidinium acetate, a buffered catalyst that minimizes basicity-driven side reactions [1].

  • Solvation: Dissolve the aldehyde (1.0 equiv) and malononitrile (1.0 equiv) in ethanol.

    • Note: If the aldehyde is liquid and enolizable, add it last.

  • Initiation: Add the catalyst mixture at Room Temperature (RT).

  • Reaction Monitoring (The 15-Minute Rule):

    • Check TLC at 15 minutes.

    • Most Knoevenagel reactions with activated methylenes are fast.

    • CRITICAL: If product is forming, do not heat unless conversion stalls. Heat promotes the Michael addition.

  • Termination:

    • Once the limiting reagent is consumed, immediately cool the reaction in an ice bath.

    • Add 1M HCl (dropwise) to neutralize the amine catalyst. This "freezes" the equilibrium and prevents post-reaction Michael addition during workup.

  • Isolation: Filter the precipitate. Wash with cold ethanol and then water to remove salts.

Troubleshooting Logic Tree

Use this decision tree to diagnose failures in real-time.

Troubleshooting_TreeStartProblem DetectedIssue_TypeIdentify Impurity TypeStart->Issue_TypeBisBis-Adduct (MW + Active Methylene)Issue_Type->BisHigh MWAldolAldol / Polymer (Tarry)Issue_Type->AldolBroad NMRNoRxnNo Reaction / SlowIssue_Type->NoRxnSM RemainsSol_BisAction: Reduce Active Methylene to 0.95 eqSwitch to Buffered CatalystBis->Sol_BisSol_AldolAction: Pre-mix Active Methylene + BaseAdd Aldehyde SlowlyAldol->Sol_AldolSol_NoRxnAction: Add Dean-Stark TrapSwitch to Toluene RefluxNoRxn->Sol_NoRxn

Caption: Diagnostic logic for identifying and correcting common Knoevenagel failure modes.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave heating is excellent for overcoming the activation energy of the condensation, but it also accelerates the Michael addition. Recommendation: Use microwave only for sterically hindered aldehydes that fail at reflux. Limit times to 1-5 minutes [2].

Q: My product is an oil and won't precipitate. How do I purify it without inducing decomposition? A: Avoid distillation if possible, as heat triggers polymerization. Use flash chromatography on silica , but ensure the silica is neutral. Acidic silica can hydrolyze sensitive imine intermediates or esters. Neutralize the column with 1% Triethylamine in Hexane before loading.

Q: Why do green chemistry guides suggest Ionic Liquids? A: Ionic liquids (like [BMIM][BF4]) can act as both solvent and catalyst. They often stabilize the intermediate charge states, improving selectivity and allowing for easy recycling. However, they are viscous and can be difficult to remove completely from the final drug substance [3].

References

  • Thermo Fisher Scientific. Knoevenagel Condensation Reaction Overview and Mechanism. Thermo Fisher Scientific. Link

  • BenchChem. A Comparative Guide to Catalysts for Knoevenagel Condensation. BenchChem Technical Guides. Link

  • Sigma-Aldrich. Knoevenagel Condensation Reaction - Reaction Directory. Merck KGaA. Link

  • Organic Chemistry Portal. Doebner Modification and Knoevenagel Mechanisms. Organic Chemistry Portal.[1] Link

  • National Institutes of Health (NIH). Site-Specific Tandem Knoevenagel Condensation–Michael Addition. PubMed Central. Link

purification strategies for highly polar beta-keto sulfone intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purification Support Center .

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of


-keto sulfones . These intermediates are deceptive: they appear stable but possess a highly acidic methylene bridge (

-protons) between the carbonyl and sulfonyl groups.[1] This acidity (

) is the root cause of most purification failures, leading to streaking on silica, poor solubility in non-polar solvents, and unexpected aqueous loss.[1]

Module 1: Triage & Diagnostics

Start here to identify your specific failure mode.[1]

SymptomProbable CauseRecommended Protocol
Broad, tailing peak (Streaking) on Silica TLC/FlashAcidic interaction with silica silanols (

).[1]
Protocol A: Acid-Modified Chromatography
Product "oils out" during crystallizationImpurities lowering

; solvent polarity mismatch.
Protocol B: Two-Solvent Trituration
Low Mass Balance after aqueous workupProduct lost to aqueous layer as an enolate.Protocol C: pH-Switch Extraction
Decomposition (New spots on TLC after workup)Retro-Claisen fragmentation due to strong base/heat.[1]Protocol D: Stability Controls

Module 2: Chromatography Troubleshooting

Q: My compound streaks from the baseline to the solvent front on TLC. How do I fix this?

The Science:


-keto sulfones exist in equilibrium between their keto and enol forms. The acidic proton interacts with the slightly basic silanol groups on standard silica gel, causing "drag" or tailing.

The Solution: You must suppress the ionization of the silanols and your compound.

Protocol A: Acid-Modified Normal Phase

  • Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) to both your non-polar (Hexane/Heptane) and polar (EtOAc/DCM) mobile phases.[1]

  • Equilibration: Flush the column with at least 3 Column Volumes (CV) of the acidified starting gradient before injection.

  • Self-Validation: Run a TLC plate using the acidified mobile phase.

    • Pass: The spot becomes tight and circular.

    • Fail: If streaking persists, the issue is likely solubility (switch to DCM/MeOH) or sample overload.[1]

Pro-Tip: Do not use amines (Triethylamine) as modifiers. They will deprotonate the


-keto sulfone, forming a salt that sticks permanently to the silica baseline.

Module 3: The "Hidden" Extraction Strategy

Q: I synthesized my sulfone via alkylation, but after washing with base to remove starting material, my product yield is near zero.

The Science: This is the most common error. Because the


-protons are acidic (

), washing with

NaOH or saturated

often deprotonates the product, converting it into a water-soluble enolate salt.[1] You effectively washed your product down the drain.

The Solution: Turn this "bug" into a feature. Use the acidity to purify without a column.

Protocol C: pH-Switch Extraction (The "Acid-Base Swing") Use this when separating from neutral impurities (e.g., unreacted sulfones or alkyl halides).[1]

  • Dissolution: Dissolve crude mixture in EtOAc.

  • Extraction (Forward): Extract with 0.5 M NaOH (cold).

    • Result: Neutral impurities stay in EtOAc; Product moves to Water (as enolate).[1]

  • Separation: Discard the organic layer (contains impurities).

  • Acidification: Cool the aqueous layer to

    
     and slowly add 1M HCl  until pH < 2.
    
    • Observation: The product should precipitate as a white solid or oil out as it reprotonates.

  • Extraction (Reverse): Extract the now-cloudy aqueous layer with fresh DCM or EtOAc.

  • Finish: Dry over

    
     and concentrate.
    

Visualizing the Workflow:

pH_Switch_Extraction start Crude Mixture (Product + Neutral Impurities) add_base Add EtOAc + 0.5M NaOH start->add_base separation Phase Separation add_base->separation org_layer Organic Layer (Contains Neutral Impurities) separation->org_layer aq_layer Aqueous Layer (pH > 12) (Contains Product Enolate) separation->aq_layer waste Discard org_layer->waste acidify Acidify to pH < 2 (1M HCl, 0°C) aq_layer->acidify re_extract Extract with DCM acidify->re_extract final_prod Final Organic Layer (Pure Protonated Product) re_extract->final_prod

Caption: Logic flow for utilizing the acidity of


-keto sulfones to separate them from non-acidic byproducts.

Module 4: Crystallization & Solubility

Q: My product refuses to crystallize and forms a "goo" at the bottom of the flask.

The Science:


-keto sulfones are highly polar. In single-solvent systems (like pure Hexane), they are insoluble; in polar solvents (DCM), they are too soluble.[1] "Oiling out" occurs when the impurity profile lowers the melting point below ambient temperature.

Protocol B: Two-Solvent Displacement (Trituration)

  • Primary Solvent: Dissolve the crude oil in the minimum amount of DCM (warm, not boiling) or Acetone .

  • Anti-Solvent: Add Hexane or Pentane dropwise with vigorous stirring until persistent cloudiness appears.

  • The Trick: Add a "seed" crystal if available. If not, scratch the glass side of the flask.

  • Cooling: Do not put it immediately in the freezer. Let it sit at Room Temp for 30 mins, then

    
    . Rapid cooling traps impurities.
    

Solvent Compatibility Table:

Solvent Pair Suitability Notes
DCM / Hexane ⭐⭐⭐ (Best) Excellent for most aryl-sulfones.[1]
EtOAc / Heptane ⭐⭐ Good, but EtOAc can hold product too strongly.
Ethanol / Water ⭐⭐ Good for very polar derivatives; risk of hydrolysis if heated too long.

| Ether / Pentane | ⭐ | Risk of oiling out is high. |

Module 5: Stability & Decomposition

Q: I see benzaldehyde and a sulfinate byproduct in my NMR. What happened?

The Science: You likely triggered a Retro-Claisen Condensation . In the presence of water and heat, the sulfone group can act as a leaving group, effectively reversing the synthesis bond formation.

Protocol D: Stability Controls

  • Avoid: Heating above 60°C in aqueous base.

  • Storage: Store solid

    
    -keto sulfones in a desiccator. Moisture can promote slow hydrolysis or enolization.
    
  • Reaction Quench: When quenching synthesis reactions, ensure the pH is brought to neutral/acidic rapidly to prevent prolonged exposure to basic aqueous conditions.

Decision Matrix: Purification Workflow

Use this logic gate to determine your immediate next step.

Purification_Matrix start Crude Beta-Keto Sulfone check_imp Main Impurity Type? start->check_imp neutral Neutral/Non-Polar (Start Material) check_imp->neutral Unreacted Sulfone polar Polar/Tailing check_imp->polar Byproducts method_extract Acid/Base Extraction (Protocol C) neutral->method_extract method_col Flash Column polar->method_col cryst Crystallization (DCM/Hexane) method_extract->cryst Final Polish check_streak Is it Streaking? method_col->check_streak No No check_streak->No Clean Spot Yes Yes check_streak->Yes Tailing std_col Std. Silica (Hex/EtOAc) acid_col Acid-Modified Silica (+1% AcOH) acid_col->cryst Final Polish No->std_col Yes->acid_col

Caption: Decision tree for selecting the optimal purification route based on impurity profile and TLC behavior.

References

  • Truce, W. E., & Knospe, R. H. (1955).[1] The Preparation of

    
    -Keto Sulfones by the Claisen Condensation. Journal of the American Chemical Society.[2] Link[1]
    
  • Katritzky, A. R., et al. (2002). Efficient Conversion of Sulfones into

    
    -Keto Sulfones by N-Acylbenzotriazoles.[1][3] The Journal of Organic Chemistry. Link[1]
    
  • Reddy, R. J., et al. (2021).[4] Recent advances in the synthesis and applications of

    
    -keto sulfones. Organic & Biomolecular Chemistry. Link
    
  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend (Acidity of alpha-protons).[1] Link

Sources

overcoming steric hindrance in 2-benzoyl-2-(phenylsulfonyl)acetanilide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Benzoyl-2-(phenylsulfonyl)acetanilide Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly congested active methine compounds. 2-Benzoyl-2-(phenylsulfonyl)acetanilide (CAS 23064-33-7) represents an extreme case of steric hindrance. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome the thermodynamic and kinetic barriers associated with this molecule.

Section 1: Mechanistic Insights & The Steric Challenge

The central alpha-carbon of 2-benzoyl-2-(phenylsulfonyl)acetanilide is flanked by three bulky, electron-withdrawing moieties: a benzoyl group, a phenylsulfonyl group, and an acetanilide (phenylcarbamoyl) group.

When deprotonated, the resulting enolate is highly delocalized, making it a relatively weak nucleophile. More critically, the three phenyl rings create a "propeller-like" 3D steric shield around the nucleophilic carbon. This physical barrier drastically increases the activation energy (


) required for electrophilic attack at the carbon center, leading to three common experimental failures:
  • Reaction stalling (no conversion due to high

    
    ).
    
  • Kinetic O-alkylation instead of the desired thermodynamic C-alkylation.

  • Retro-Claisen cleavage due to nucleophilic base attack on the sterically exposed carbonyls.

G Substrate 2-Benzoyl-2-(phenylsulfonyl)acetanilide (Highly Hindered CH Acid) Enolate Sterically Shielded Enolate [Delocalized Anion] Substrate->Enolate Deprotonation Base Non-nucleophilic Base (e.g., KHMDS, NaH) Base->Enolate Extracts H+ O_Alk O-Alkylation (Kinetic, Less Hindered) Enolate->O_Alk Hard Electrophile (e.g., ROTs, Ag+) C_Alk C-Alkylation (Thermodynamic, Hindered) Enolate->C_Alk Soft Electrophile, MW, Cs+ effect Cleavage Retro-Claisen Cleavage (Side Reaction) Enolate->Cleavage Nucleophilic Base (e.g., NaOH, NaOEt)

Reaction pathways of the 2-benzoyl-2-(phenylsulfonyl)acetanilide enolate.

Section 2: Troubleshooting Guide (FAQs)

Q1: My alkylation reactions show no conversion, even after 24 hours at reflux. What is wrong? A: You are hitting a thermodynamic wall. The steric shield prevents the electrophile from reaching the carbon center under standard thermal conditions. Causality & Solution: Switch from conventional conductive heating to[1]. MW heating provides rapid, homogeneous thermal energy that efficiently overcomes the high activation energy penalty of sterically hindered C-alkylation without causing the thermal degradation typically seen in prolonged reflux[2]. Ensure you are using highly reactive, unhindered electrophiles (e.g., methyl iodide, allyl bromide).

Q2: I am seeing multiple spots on TLC, and NMR suggests I am getting O-alkylation. How do I force C-alkylation? A: O-alkylation is the kinetic product because the enolate oxygen is less sterically hindered and possesses a higher charge density. Causality & Solution: You must modulate the ion pair to block the oxygen. One highly effective method is using a non-ionic superbase like[3]. Upon deprotonation, the protonated superbase forms a massive, sterically demanding counterion that tightly pairs with and physically shields the enolate oxygen, forcing the electrophile to attack the carbon[3][4]. Alternatively, using Cesium Carbonate (Cs2CO3) in DMF leverages the large, soft Cs+ cation to create a "looser" ion pair, enhancing the "naked" character of the carbanion.

Q3: When I use NaOH or NaOEt to generate the enolate, my starting material decomposes into smaller fragments. Why? A: You are inducing a retro-Claisen-type cleavage. Causality & Solution: 2-Benzoyl-2-(phenylsulfonyl)acetanilide is highly susceptible to nucleophilic attack at the benzoyl or amide carbonyls. Strong nucleophiles like hydroxide or alkoxide ions attack these carbonyls and expel the highly stable phenylsulfonyl-stabilized carbanion as a leaving group. You must strictly use non-nucleophilic bases such as Sodium Hydride (NaH), Potassium hexamethyldisilazide (KHMDS), or DBU.

Section 3: Standard Operating Protocols (SOPs)

Protocol: Microwave-Assisted C-Alkylation (Self-Validating Workflow) This protocol utilizes MW irradiation and soft ion-pairing to force C-alkylation while preventing substrate cleavage.

  • Enolate Generation: In an oven-dried 10 mL microwave vial, dissolve 1.0 mmol of 2-benzoyl-2-(phenylsulfonyl)acetanilide in 3.0 mL of anhydrous DMF. Add 1.2 mmol of anhydrous Cs2CO3. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will transition to a deep yellow/orange, visually confirming the generation of the highly delocalized enolate.

  • Electrophile Addition: Add 1.5 mmol of a primary alkyl iodide or benzyl bromide. (Strictly avoid secondary/tertiary halides to prevent competing E2 elimination).

  • Activation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C for 25 minutes.

  • Reaction Check: Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The highly UV-active starting material spot should be completely consumed, replaced by a slightly higher

    
     product spot.
    
  • Workup & Isolation: Quench the reaction by adding 5 mL of saturated aqueous NH4Cl.

    • Causality: This mildly acidic quench immediately neutralizes any remaining base, preventing retro-aldol or retro-Claisen cleavage during the aqueous workup. Extract with EtOAc (3 x 10 mL), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Workflow Step1 Step 1: Enolate Generation Base: Cs2CO3 or KHMDS Solvent: DMF or DMSO Step2 Step 2: Electrophile Addition Use primary iodides or triflates Avoid secondary/tertiary halides Step1->Step2 Step3 Step 3: Activation Microwave Irradiation (120-150°C) or PTC conditions Step2->Step3 Step4 Step 4: Workup & Isolation Quench with NH4Cl (aq) Extract with EtOAc Step3->Step4

Optimized experimental workflow for C-alkylation of highly hindered active methines.

Section 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution for highly hindered active methines, validating the troubleshooting advice provided above.

BaseSolventActivation MethodElectrophileMajor Product PathwayTypical Yield
NaOEtEtOHConventional RefluxMeIRetro-Claisen Cleavage< 10%
K2CO3AcetoneConventional RefluxMeIKinetic O-Alkylation45%
NaHDMF25°C (24 hours)Benzyl BromideThermodynamic C-Alkylation30% (Stalled)
Cs2CO3DMFMicrowave (120°C) Benzyl BromideThermodynamic C-Alkylation 85%
Verkade's BaseMeCN25°C (30 mins)MeIThermodynamic C-Alkylation 92%

Section 5: References

  • Title: Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions Source: Catalysts 2015, 5(2), 637-648. URL: [Link]

  • Title: Use of the Nonionic Superbase P(MeNCH2CH2)3N in the Selective Monoalkylation of Active-Methylene Compounds Source: The Journal of Organic Chemistry 1998, 63(11), 3677-3679. URL: [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Characteristics of 2-benzoyl-2-(phenylsulfonyl)acetanilide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 2-benzoyl-2-(phenylsulfonyl)acetanilide, a compound featuring a unique combination of pharmacologically relevant moieties. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will focus on a detailed prediction and interpretation of its ¹H NMR spectrum, drawing upon established principles and comparative data from analogous structures. This approach not only offers a comprehensive understanding of the target molecule but also equips the reader with the foundational knowledge to interpret the spectra of similarly complex compounds.

Molecular Architecture and Its Influence on the ¹H NMR Spectrum

The structure of 2-benzoyl-2-(phenylsulfonyl)acetanilide brings together three key functional groups: a benzoyl group, a phenylsulfonyl group, and an acetanilide group, all connected to a central methine proton. The electron-withdrawing nature of the two carbonyl groups and the sulfonyl group is expected to significantly influence the chemical environment of the protons within the molecule, leading to characteristic downfield shifts.

Predicted ¹H NMR Chemical Shifts of 2-benzoyl-2-(phenylsulfonyl)acetanilide

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integration values for the protons in 2-benzoyl-2-(phenylsulfonyl)acetanilide. These predictions are based on the analysis of its constituent fragments and data from structurally related compounds.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Methine (CH)~ 6.0 - 6.5Singlet (s)1HHighly deshielded due to the adjacent benzoyl, phenylsulfonyl, and acetanilide groups.
NH (Amide)~ 8.5 - 9.5Singlet (s)1HThe amide proton is typically deshielded and its chemical shift can be concentration and solvent dependent.
Acetanilide Aromatic (C₆H₅)~ 7.0 - 7.6Multiplet (m)5HThe chemical shifts will be influenced by the amide substituent.
Benzoyl Aromatic (C₆H₅)~ 7.4 - 8.0Multiplet (m)5HProtons ortho to the carbonyl group will be the most deshielded.
Phenylsulfonyl Aromatic (C₆H₅)~ 7.5 - 8.1Multiplet (m)5HProtons ortho to the sulfonyl group will be significantly deshielded.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted spectrum of 2-benzoyl-2-(phenylsulfonyl)acetanilide, it is instructive to compare it with the known ¹H NMR data of its building blocks and related molecules.

Acetanilide

The ¹H NMR spectrum of acetanilide serves as a baseline for the acetanilide portion of our target molecule. In acetanilide, the aromatic protons typically appear as a multiplet in the range of 7.0-7.5 ppm, and the amide proton (NH) signal is observed further downfield.[1][2][3][4][5]

β-Keto Sulfones

Compounds containing a ketone and a sulfone group attached to the same methylene or methine carbon are known as β-keto sulfones. The protons alpha to both the carbonyl and sulfonyl groups are significantly deshielded, with chemical shifts often appearing in the range of 4.5-5.5 ppm for methylene protons.[6] For a methine proton, as in our target molecule, this shift is expected to be even further downfield.

N-Substituted Acetanilides

In N-substituted acetanilides, the chemical shifts of the aromatic protons of the acetanilide ring are influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing substituents tend to shift these protons downfield.[7][8]

The unique combination of a benzoyl, a phenylsulfonyl, and an acetanilide group attached to a single carbon in 2-benzoyl-2-(phenylsulfonyl)acetanilide is predicted to result in a more pronounced downfield shift for the methine proton compared to simpler β-keto sulfones. The overlapping multiplets of the three distinct phenyl rings will likely create a complex aromatic region in the spectrum.

Deciphering the Aromatic Region: A Deeper Look

The aromatic region of the ¹H NMR spectrum of 2-benzoyl-2-(phenylsulfonyl)acetanilide is expected to be complex, with signals from fifteen protons spanning a range from approximately 7.0 to 8.1 ppm.

  • Acetanilide Phenyl Protons: These are expected to be the most upfield of the aromatic signals, likely appearing as a multiplet around 7.0-7.6 ppm.

  • Benzoyl Phenyl Protons: The protons ortho to the carbonyl group are deshielded and will likely resonate at the lower end of the aromatic region, around 7.8-8.0 ppm. The meta and para protons will appear further upfield.

  • Phenylsulfonyl Phenyl Protons: The strongly electron-withdrawing sulfonyl group will cause significant deshielding of the ortho protons, placing their signals in a similar or slightly more downfield region than the benzoyl ortho protons, around 7.9-8.1 ppm.

Distinguishing between these overlapping signals would likely require two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) for unambiguous assignment.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 2-benzoyl-2-(phenylsulfonyl)acetanilide or similar compounds, the following protocol is recommended.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for organic molecules of this type. DMSO-d₆ is often preferred for compounds with amide protons as it can reduce the rate of proton exchange, leading to sharper NH signals.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

II. NMR Instrument Parameters
  • Spectrometer Frequency: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Acquisition Parameters:

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

    • Pulse Width: Use a calibrated 90° pulse width.

  • Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Purity Ensure High Purity Dissolve Dissolve in Deuterated Solvent Purity->Dissolve Concentration Adjust Concentration (5-10 mg/0.6-0.7 mL) Dissolve->Concentration Standard Add Internal Standard (TMS) Concentration->Standard Spectrometer High-Field NMR (≥400 MHz) Standard->Spectrometer Parameters Set Acquisition Parameters (Scans, Delay, Pulse) Spectrometer->Parameters FT Fourier Transform Parameters->FT Correction Phasing & Baseline Correction FT->Correction Integration Integrate Signals Correction->Integration Analysis Analysis Integration->Analysis Final Spectrum for Analysis

Visualizing the Molecular Structure and Proton Environments

// Define nodes for the atoms C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H", pos="1.5,0.5!"]; H2 [label="H", pos="2.5,0!"]; H3 [label="H", pos="2.5,-1!"]; H4 [label="H", pos="1.5,-1.5!"]; H5 [label="H", pos="0.5,-1!"];

C8 [label="C", pos="-1,0!"]; H_methine [label="H", pos="-1.5,0.5!"]; S1 [label="S", pos="-2,-1!"]; O2 [label="O", pos="-2.5,-0.5!"]; O3 [label="O", pos="-2.5,-1.5!"]; C9 [label="C", pos="-3,-2!"]; C10 [label="C", pos="-4,-1.5!"]; C11 [label="C", pos="-5,-2!"]; C12 [label="C", pos="-5,-3!"]; C13 [label="C", pos="-4,-3.5!"]; C14 [label="C", pos="-3,-3!"]; H6 [label="H", pos="-4,-1!"]; H7 [label="H", pos="-5.5,-1.5!"]; H8 [label="H", pos="-5.5,-3.5!"]; H9 [label="H", pos="-4,-4!"]; H10 [label="H", pos="-2.5,-3.5!"];

C15 [label="C", pos="-1,1!"]; O4 [label="O", pos="-1,1.5!"]; N1 [label="N", pos="0,1.5!"]; H_amide [label="H", pos="0.5,1.5!"]; C16 [label="C", pos="0,2.5!"]; C17 [label="C", pos="-1,3!"]; C18 [label="C", pos="-1,4!"]; C19 [label="C", pos="0,4.5!"]; C20 [label="C", pos="1,4!"]; C21 [label="C", pos="1,3!"]; H11 [label="H", pos="-1.5,2.5!"]; H12 [label="H", pos="-1.5,4.5!"]; H13 [label="H", pos="0,5!"]; H14 [label="H", pos="1.5,4.5!"]; H15 [label="H", pos="1.5,2.5!"];

// Define edges for the bonds C1 -- O1 [len=0.5]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2; C3 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; C7 -- H5;

C1 -- C8; C8 -- H_methine; C8 -- S1; S1 -- O2 [len=0.5]; S1 -- O3 [len=0.5]; S1 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C10 -- H6; C11 -- H7; C12 -- H8; C13 -- H9; C14 -- H10;

C8 -- C15; C15 -- O4 [len=0.5]; C15 -- N1; N1 -- H_amide; N1 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C16; C17 -- H11; C18 -- H12; C19 -- H13; C20 -- H14; C21 -- H15; } Figure 2. Structure of 2-benzoyl-2-(phenylsulfonyl)acetanilide with key protons.

Conclusion

References

  • SpectraBase. Acetanilide. [Link]

  • ResearchGate. ¹H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins)... [Link]

  • Chegg. Solved Interpret the NMR spectrum of acetanilide and | Chegg.com. [Link]

  • Klaus-Peter. NMR of Acetanilide. [Link]

  • Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? [Link]

  • Canadian Science Publishing. Effect of substituents on the chemical shift of benzylic protons. [Link]

  • Supporting Information. [Link]

  • MedCrave. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]

  • Bartleby. Simple NMR problem solving... [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • MDPI. ¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]

  • Supporting Information. [Link]

  • ResearchGate. ¹H-NMR spectrum of 3 compound in chemical shift area of butoxy groups... [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. [Link]

  • ResearchGate. ¹H NMR spectra of compound 2. [Link]

  • ChemRxiv. Visible Light Driven α-Sulfonylation of Ketone-Derived Silyl Enol Ethers via Electron Donor-Acceptor Complex. [Link]

  • The Royal Society of Chemistry. Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones. [Link]

  • Sciencemadness.org. α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. [Link]

  • OpenOChem Learn. Ketones. [Link]

  • Oregon State University. Ketone Spectroscopy. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • NMR Chemical Shifts. [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • ResearchGate. The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. [Link]

  • PMC. Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. [Link]

  • ResearchGate. H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]

  • Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. [Link]

  • PMC. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. [Link]

Sources

Comparative Guide: Mass Spectrometry Strategies for Sulfonyl Acetanilide Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of mass spectrometry strategies for analyzing Sulfonyl Acetanilides , with a specific focus on N-acetylsulfonamides (major metabolites of sulfonamide drugs) and structurally related sulfonyl-acetanilide herbicides .

Executive Summary: The Structural Challenge

Sulfonyl acetanilides represent a critical structural motif in both pharmaceutical development (as the primary


-acetylated metabolites of sulfonamide antibiotics) and agrochemistry (as specific herbicide classes). Their analysis is complicated by two competing fragmentation channels: the labile amide bond of the acetanilide moiety and the stable-yet-reactive sulfonyl (

) core.

This guide compares the two dominant analytical platforms—Triple Quadrupole (QqQ) and High-Resolution Q-TOF/Orbitrap —and provides a definitive fragmentation map to distinguish parent drugs from their acetylated metabolites.

The Core Chemical Structure

The "sulfonyl acetanilide" motif typically consists of a benzene ring substituted with:

  • Acetamido group (

    
    ):  The "acetanilide" part.
    
  • Sulfonyl group (

    
    ):  Often linked to an amine (sulfonamide) or alkyl chain.
    

Target Analyte Model:


-Acetylsulfamethoxazole (Prototypical metabolite).

Mechanistic Deep Dive: Fragmentation Dynamics

Understanding the causality of fragmentation is essential for method development. In Electrospray Ionization (ESI), these molecules behave as protonated pseudo-molecular ions


.
Primary Fragmentation Channels
  • The "Acetanilide" Signature (Neutral Loss of 42 Da): The most diagnostic event for any acetanilide derivative is the loss of ketene (

    
    ) .
    
    • Mechanism:[1][2][3] A four-membered transition state rearrangement involving the amide hydrogen and the carbonyl oxygen.

    • Result: Reversion to the aniline amine cation.

    • Diagnostic Value: Distinguishes

      
      -acetylated metabolites from non-acetylated precursors.
      
  • The "Sulfonyl" Extrusion (Neutral Loss of 64 Da): Following or competing with ketene loss, the sulfonyl group ejects

    
    .
    
    • Mechanism:[1][2][3] S-N bond cleavage often accompanied by a rearrangement where the amine nitrogen migrates to the aromatic ring (SO2 extrusion-recombination).

    • Result: Formation of a bi-aryl or aryl-amine radical cation species (rare in ESI, common in EI) or stable carbocation.

  • S-N Bond Cleavage (Diagnostic Product Ions): Direct cleavage yields the sulfanilyl cation (

    
    ) at m/z 156  (for non-acetylated) or m/z 198  (for acetylated).
    
Visualization: Fragmentation Pathway

The following diagram maps the competing dissociation pathways for a generic Sulfonyl Acetanilide (


).

FragmentationPathway Parent Parent Ion [M+H]+ (Sulfonyl Acetanilide) Intermediate1 Product Ion A [M+H - 42]+ (Loss of Ketene) Parent->Intermediate1 Neutral Loss 42 Da (Ketene) Intermediate2 Product Ion B [M+H - RNH2]+ (S-N Cleavage) Parent->Intermediate2 Loss of Amine Side Chain FinalFragment Diagnostic Ion (Aniline/Sulfanilyl Core) Intermediate1->FinalFragment S-N Cleavage SO2Loss Radical/Cation [M+H - 42 - 64]+ (Loss of SO2) Intermediate1->SO2Loss Neutral Loss 64 Da (SO2) Intermediate2->FinalFragment Further Degradation

Figure 1: ESI-MS/MS Fragmentation Dynamics. The loss of ketene (42 Da) is the primary gateway, followed by SO2 extrusion.

Comparative Analysis: QqQ vs. HRMS

For drug development, the choice of instrument dictates the quality of the data.

Table 1: Performance Matrix
FeatureTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS)
Primary Use Case Targeted Quantitation (PK/PD studies)Metabolite ID & Structural Elucidation
Sensitivity High (Femtogram level)Moderate to High (Picogram level)
Scan Mode MRM (Multiple Reaction Monitoring)Full Scan MS / Data-Dependent MS/MS
Specificity Unit Resolution (0.7 Da)High Resolution (>30,000 FWHM)
Diagnostic Power Relies on predicted transitions (e.g., -42 Da)Distinguishes isobaric interferences (e.g.,

vs

)
Key Limitation "Blind" to unexpected metabolitesLarger data file size, lower dynamic range
Expert Insight: When to use which?
  • Use HRMS during the Discovery Phase . When identifying if a sulfonyl acetanilide metabolite is formed, the exact mass of the fragment ion (e.g.,

    
     vs 
    
    
    
    ) confirms the presence of the sulfur atom and the acetyl group retention.
  • Use QqQ during Clinical Trials . Once the transition

    
     (Loss of side chain + Ketene) is established, QqQ offers the sensitivity required for plasma pharmacokinetics.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible fragmentation data using ESI-MS/MS.

Step 1: Sample Preparation (Matrix Removal)
  • Why: Sulfonyl acetanilides are polar. Phospholipids suppress their ionization.

  • Method: Protein Precipitation (PPT) with Acetonitrile containing 0.1% Formic Acid.

  • Validation: Monitor the Phospholipid transition (

    
    ) to ensure removal.
    
Step 2: Direct Infusion Optimization
  • Prepare a 1 µg/mL standard solution in 50:50 MeOH:Water (+0.1% Formic Acid).

  • Infuse at 10 µL/min into the ESI source.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).

    • Desolvation Temp: 350°C (Sulfonamides are thermally stable, but acetanilides can degrade if too hot).

  • Cone Voltage Ramp: Sweep from 20V to 60V.

    • Observation: Look for the survival yield of the precursor

      
      . If the in-source fragment 
      
      
      
      is >10% of the parent, lower the cone voltage.
Step 3: Collision Energy (CE) Breakdown Curve

To build a robust method, generate a CE curve.

  • Low CE (10-20 eV): Promotes Ketene loss (-42 Da).

  • Medium CE (25-35 eV): Promotes S-N bond cleavage (Generation of Sulfanilyl ion).

  • High CE (>40 eV): Promotes Aniline ring fragmentation (HCN loss).

Diagnostic Data Reference

The following table summarizes the key ions observed in the MS/MS spectrum of a generic


-acetylsulfonamide (

).
Table 2: Characteristic Ions & Interpretations[4]
m/z FragmentIdentityMechanismRelative Abundance
[M+H]⁺ Protonated MoleculePrecursorVariable (100% at 0 eV)
[M+H - 42]⁺ Deacetylated CoreNeutral loss of Ketene (

)
High (Base Peak at Low CE)
[M+H - RNH₂]⁺

-Acetyl-Sulfanilyl Cation
S-N Bond CleavageMedium
m/z 156 Sulfanilyl Cation (

)
Combined loss of Ketene + Side chainHigh (Diagnostic for Sulfonamide class)
m/z 92 / 108 Aniline / Phenyl Cation

extrusion + Ring cleavage
Low (High CE only)
m/z 65

Sulfonyl fragmentLow

Troubleshooting & Validation Logic

Logic Flow for Metabolite Identification

When encountering an unknown peak in a drug study, use this logic flow to confirm it is a sulfonyl acetanilide metabolite.

ValidationLogic Unknown Unknown Peak (Precursor Ion) CheckNL42 Check Neutral Loss of 42 Da (Ketene)? Unknown->CheckNL42 Check156 Check for m/z 156 (Sulfanilyl Ion)? CheckNL42->Check156 No IsAcetanilide Confirmed: Acetanilide Moiety CheckNL42->IsAcetanilide Yes IsSulfonamide Confirmed: Sulfonamide Core Check156->IsSulfonamide Yes IsAcetanilide->Check156 FinalID ID: Sulfonyl Acetanilide IsSulfonamide->FinalID

Figure 2: Decision Logic. The coincidence of Neutral Loss 42 and Fragment 156 confirms the Sulfonyl Acetanilide structure.

Common Pitfalls
  • In-Source Fragmentation: If the "Deacetylated" peak appears in the MS1 scan, your source temperature or cone voltage is too high. The labile amide bond breaks before the quadrupole. Solution: Lower Desolvation Temp to <300°C.

  • Isobaric Interferences: The loss of Propene (

    
    , 42.04 Da) is nearly identical to Ketene (
    
    
    
    , 42.01 Da). Solution: Use HRMS to resolve the mass defect (Ketene is mass deficient).

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Perreau, F., et al. (2007). Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • Hogenboom, A.C., et al. (2000). Simultaneous quantification of acetanilide herbicides and their oxanilic and sulfonic acid metabolites in natural waters. Journal of Chromatography A. Link

  • Li, X., et al. (2019). Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues. Food Science & Nutrition. Link

Sources

Comparative Acidity of β-Keto Sulfones vs. β-Keto Esters: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of active methylene compounds for synthetic chemistry and targeted drug development, the choice of electron-withdrawing groups (EWGs) flanking the α-carbon dictates the molecule's acidity, enolization dynamics, and nucleophilic reactivity. This guide provides an objective, data-driven comparison between β-keto esters and β-keto sulfones . While both classes feature a highly activated methylene bridge, the replacement of an ester moiety with a sulfonyl group profoundly alters the electronic landscape, typically increasing the acidity (lowering the


) by 2 to 3 logarithmic units.

Mechanistic Causality: Electronic Effects Governing Acidity

As application scientists, we must look beyond empirical


 values and understand the fundamental causality of carbanion stabilization. The acidity of the α-hydrogens in these 1,3-dicarbonyl and analogous systems depends entirely on how effectively the conjugate base (enolate) distributes its negative charge.
β-Keto Esters: The Penalty of Cross-Conjugation

In a β-keto ester (e.g., ethyl acetoacetate), the methylene group is flanked by a ketone and an ester. The1

1[1]. The ester carbonyl is less effective at stabilizing the adjacent carbanion than a simple ketone. This is due to cross-conjugation : the alkoxy oxygen of the ester donates its lone pair electron density into the ester carbonyl 

-system via resonance. This internal electron donation partially satisfies the electrophilicity of the ester carbonyl carbon, thereby reducing its capacity to delocalize the negative charge of the enolate.
β-Keto Sulfones: Inductive Dominance and Negative Hyperconjugation

In a β-keto sulfone (e.g., methylsulfonylacetone), the methylene is flanked by a ketone and a sulfonyl group (


). The 

of simple β-keto sulfones drops significantly, often falling into the 7.5–8.5 range (e.g.,2[2]).

Unlike the ester group, the sulfonyl group does not suffer from cross-conjugation. Instead, it stabilizes the carbanion through two synergistic mechanisms:

  • Potent Inductive Withdrawal : The highly oxidized sulfur atom, bonded to two electronegative oxygens, exerts a3

    3[3].
    
  • Negative Hyperconjugation : The lone pair of the carbanion delocalizes into the low-lying antibonding orbitals (

    
    ) of the 
    
    
    
    and
    
    
    bonds, providing profound stabilization without the competitive internal resonance seen in esters.

ElectronicEffects A Active Methylene Deprotonation B β-Keto Ester Enolate pKa ~ 10.7 A->B Alkoxide Base C β-Keto Sulfone Enolate pKa ~ 7.8 A->C Weaker Base (e.g., Bicarbonate) B1 Cross-Conjugation: Alkoxy O donates e- Reduces Carbanion Stability B->B1 C1 No Cross-Conjugation: Strong Inductive Pull + Hyperconjugation Maximizes Carbanion Stability C->C1

Divergent electronic stabilization pathways of β-keto ester and β-keto sulfone enolates.

Quantitative Comparison Table

The structural differences manifest in distinct physicochemical properties, which dictate the 4[4].

Propertyβ-Keto Esters (e.g., Ethyl Acetoacetate)β-Keto Sulfones (e.g., Methylsulfonylacetone)Mechanistic Rationale
Typical

(Water)
~ 10.5 - 11.0~ 7.5 - 8.5Lack of cross-conjugation and strong

effect of

in sulfones increases acidity.
Enol Content (Equilibrium) High (Stabilized by H-bonding)Low to ModerateSulfonyl oxygens are weaker hydrogen-bond acceptors than carbonyl oxygens, reducing enol tautomer stability.
Base Required for Enolization Mild bases (e.g.,

,

)
Weak bases (e.g.,

,

)
The ~1000-fold increase in acidity for sulfones allows quantitative deprotonation under milder conditions.
Electrophilic Susceptibility ModerateHighThe strong electron-withdrawing nature of the sulfone makes the adjacent ketone highly 5[5].

Experimental Methodologies: Self-Validating Protocols

To objectively compare the acidity of these compounds in your own laboratory, potentiometric titration must be paired with structural validation to ensure the base has not degraded the substrate (e.g., via ester hydrolysis or retro-Claisen cleavage).

Protocol: Self-Validating Potentiometric Determination

Objective: Accurately measure the


 of ethyl acetoacetate vs. methylsulfonylacetone while proving substrate integrity.

Materials:

  • Substrates: Ethyl acetoacetate (EAA), Methylsulfonylacetone (MSA)

  • Solvent: 50% v/v DMSO/Water (to ensure solubility of the neutral and enolate species)

  • Titrants: 0.05 M

    
     (aq, standardized), 0.05 M 
    
    
    
    (aq, standardized)
  • Equipment: Calibrated pH meter with a glass electrode, thermostated water bath (25.0 ± 0.1 °C).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.00 mmol of the substrate in 50.0 mL of the DMSO/Water co-solvent. Maintain under an inert

    
     atmosphere to prevent 
    
    
    
    absorption.
  • Forward Titration (Deprotonation): Add 0.05 M

    
     in 0.5 mL increments. Allow the pH reading to stabilize (typically 30-60 seconds) before recording the value. Continue until the pH reaches 12.0.
    
  • Data Analysis: Plot the titration curve (pH vs. Volume of

    
    ). Calculate the first derivative (
    
    
    
    ) to identify the exact equivalence point. The
    
    
    is the pH at the half-equivalence point.
  • Self-Validation (Back-Titration): Immediately after reaching pH 12.0, reverse the titration using 0.05 M

    
    .
    
    • Causality Check: If the forward and reverse titration curves perfectly overlay, the substrate remained structurally intact. If hysteresis is observed (the curves do not match), it indicates irreversible degradation (e.g., base-catalyzed hydrolysis of the β-keto ester), and the

      
       value must be discarded or the titration performed faster/at a lower temperature.
      

Protocol Step1 1. Substrate Prep 1 mmol substrate in 50 mL DMSO/H2O at 25°C Step2 2. Forward Titration Add 0.05M NaOH in 0.5 mL increments Step1->Step2 Step3 3. Data Acquisition Record pH, identify half-equivalence point (pKa) Step2->Step3 Step4 4. Back-Titration Add 0.05M HCl to reverse the process Step3->Step4 Decision Do curves overlay? Step4->Decision Valid Valid pKa Substrate intact Decision->Valid Yes Invalid Invalid pKa Degradation occurred (e.g., Ester Hydrolysis) Decision->Invalid No

Self-validating potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development and Synthetic Chemistry

Understanding this acidity gap is critical for process chemists and medicinal chemists:

  • Alkylation & Functionalization: Because β-keto sulfones are more acidic, they can be quantitatively enolized by mild, non-nucleophilic bases (like triethylamine or carbonates). This minimizes side reactions (like transesterification or nucleophilic acyl substitution) that plague β-keto esters when stronger bases (like alkoxides) are used.

  • Bioconjugation: Active methylene compounds are increasingly used as cysteine-reactive electrophiles in targeted drug delivery (e.g., Antibody-Drug Conjugates). The enhanced acidity of sulfone derivatives allows them to form stable carbanions at physiological pH (7.4), drastically altering their reactivity profiles toward biological nucleophiles compared to their ester counterparts.

  • Desulfonylation: The sulfonyl group is often used as a traceless activating group. After the highly acidic methylene is alkylated, the

    
     group can be reductively cleaved (e.g., using 
    
    
    
    or
    
    
    ), yielding a substituted ketone—a sequence that is much more difficult to achieve with an ester group.

References

  • Royal Society of Chemistry. "Rational Design of Reversible and Irreversible Cysteine Sulfenic Acid Reactive Electrophiles." RSC. URL:[Link]

  • ResearchGate. "Atom-economic Synthesis of β-Ketosulfones Based on Gold-catalyzed Highly Regioselective Hydration of Alkynylsulfones." URL:[Link]

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." URL: [Link]

  • American Chemical Society. "Acid-Controlled Access to β-Sulfenyl Ketones and α,β-Disulfonyl Ketones by Pummerer Reaction of β-Keto Sulfones and Sulfoxides." JOC. URL: [Link]

Sources

X-ray crystallography data for 2-benzoyl-2-(phenylsulfonyl)acetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Crystallographic, Spectroscopic, and Computational Methodologies

Executive Summary

In drug development, the precise structural characterization of active methylene derivatives—such as 2-benzoyl-2-(phenylsulfonyl)acetanilide —is critical due to their propensity for tautomerism and polymorphism. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives: Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) modeling.

While SC-XRD remains the "gold standard" for absolute configuration, this guide demonstrates that a hybrid approach is often required to fully capture the dynamic behavior of sulfonyl-stabilized carbanion precursors in pharmaceutical applications.

The Target Molecule: Structural Challenges

2-benzoyl-2-(phenylsulfonyl)acetanilide represents a class of sterically crowded, tri-functionalized methane derivatives.

  • Core Structure: An acetanilide backbone substituted at the

    
    -position with both a benzoyl and a phenylsulfonyl group.
    
  • Critical Feature: The central methine proton is highly acidic (

    
    ), creating potential for keto-enol tautomerism and complex hydrogen bonding networks.
    
Why Data Granularity Matters

For researchers, the choice of characterization method dictates the visibility of:

  • Intramolecular Hydrogen Bonding: Specifically between the amide N-H and the benzoyl C=O or sulfonyl S=O.

  • Conformational Locking: The steric clash between the bulky sulfonyl and benzoyl groups.

  • Polymorph Stability: Crucial for API (Active Pharmaceutical Ingredient) formulation.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the "Product" (SC-XRD Data) against high-throughput (PXRD) and theoretical (DFT) alternatives.

Table 1: Performance Matrix of Structural Determination Methods
FeatureSC-XRD (The Standard) PXRD (The Alternative) DFT Modeling (The Prediction)
Resolution Atomic (

)
Bulk Phase IdentityTheoretical (Infinite)
Tautomer ID Definitive (Locates H atoms)Inferential (Shift in peaks)Energetic Probability
Sample Req. Single, high-quality crystal (

mm)
Polycrystalline powder (mg scale)None (Computational resources)
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Key Output Bond lengths, Torsion angles, R-factorPhase purity, Crystallinity %HOMO-LUMO, Conformational Energy
Cost/Run HighLowLow (after software license)

Experimental Protocols

To ensure reproducibility, we define the specific workflows for generating and validating the X-ray data for this compound.

Protocol A: Crystal Growth (The Critical Step)

Objective: Obtain diffraction-quality crystals of 2-benzoyl-2-(phenylsulfonyl)acetanilide suitable for SC-XRD.

  • Solvent Selection: Prepare a binary solvent system of Ethanol:Dichloromethane (1:1 v/v) . The sulfonyl group provides solubility in DCM, while ethanol promotes hydrogen bond ordering.

  • Saturation: Dissolve 50 mg of the compound in 4 mL of the solvent mixture at 35°C.

  • Nucleation Control: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Slow Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store at ambient temperature (20-22°C) in a vibration-free environment.

    • Why: Rapid evaporation yields amorphous powder (suitable only for PXRD). Slow evaporation allows the bulky phenyl rings to stack efficiently (

      
      -
      
      
      
      interactions).
  • Harvesting: After 3-5 days, colorless block-like crystals should appear. Mount a specimen (

    
     mm) on a glass fiber using epoxy or cryoloop with Paratone oil.
    
Protocol B: Data Collection & Reduction
  • Instrument: Bruker APEX-II CCD or equivalent diffractometer.

  • Radiation: Mo K

    
     (
    
    
    
    ).
  • Temperature: 296 K (Room Temp) vs. 100 K (Low Temp).

    • Recommendation: Use 100 K . This freezes thermal vibrations of the terminal phenyl rings, significantly improving the resolution of the sulfonyl oxygens.

Structural Logic & Visualization

The following diagram illustrates the decision-making process when characterizing this molecule, highlighting where SC-XRD is non-negotiable versus where alternatives suffice.

StructuralValidation Start Sample: 2-benzoyl-2- (phenylsulfonyl)acetanilide CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Crystallization Crystallization (EtOH/DCM) CheckPurity->Crystallization Pure CrystalQuality Single Crystal? Crystallization->CrystalQuality SCXRD SC-XRD Analysis (The Gold Standard) CrystalQuality->SCXRD Yes (Block/Needle) PXRD PXRD Analysis (Bulk Fingerprint) CrystalQuality->PXRD No (Powder) Structure Definitive Structure: - Tautomer Confirmation - H-Bond Network - Packing Efficiency SCXRD->Structure Direct Path DFT DFT Optimization (B3LYP/6-31G*) PXRD->DFT Ambiguous Phase PXRD->Structure Phase ID Only DFT->Structure Supportive Data

Figure 1: Workflow for structural validation. SC-XRD provides the direct path to definitive tautomeric and conformational data, while PXRD and DFT serve as supportive or fallback mechanisms.

Technical Analysis of the Data

When analyzing the SC-XRD data for 2-benzoyl-2-(phenylsulfonyl)acetanilide, researchers should verify the following structural metrics to ensure data integrity.

A. The Intramolecular Hydrogen Bond

In the solid state, this molecule typically adopts a specific conformation to minimize steric repulsion between the three bulky groups attached to the central carbon.

  • Interaction: An intramolecular hydrogen bond is expected between the Amide Nitrogen (

    
    ) and the Benzoyl Oxygen (
    
    
    
    ).
  • Geometry: This forms a pseudo-six-membered ring

    
     motif.
    
  • Validation: The

    
     distance should be between 2.60 - 2.80 
    
    
    
    . If the distance is
    
    
    , the structure may be influenced by packing forces or incorrect assignment.
B. The Sulfonyl Geometry

The sulfonyl group (


) is a rigid tetrahedron.
  • Bond Lengths:

    
     bonds typically range from 1.43 - 1.44 
    
    
    
    .
  • Relevance: Deviations in these lengths can indicate disorder. In SC-XRD, check the thermal ellipsoids of the oxygen atoms. High anisotropy (football-shaped ellipsoids) suggests the sulfonyl group is rotating or disordered, often requiring low-temperature (100 K) data collection to resolve.

C. Packing Interactions (The "Fingerprint")

Unlike solution-phase NMR, SC-XRD reveals how the molecule interacts with neighbors.

  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.5 - 3.8
    
    
    between the phenyl rings of the benzoyl and acetanilide groups of adjacent molecules.
  • C-H...O Interactions: The acidic

    
    -proton often participates in weak hydrogen bonding with sulfonyl oxygens of neighboring molecules, creating infinite chains along the crystallographic axis.
    

Conclusion

For 2-benzoyl-2-(phenylsulfonyl)acetanilide, SC-XRD is the superior analytical tool compared to PXRD and DFT for resolving the specific tautomeric state and intramolecular hydrogen bonding network. While PXRD is sufficient for batch-to-batch consistency checks in manufacturing, it cannot resolve the steric locking mechanisms that define the molecule's reactivity and biological potential.

Recommendation: Use DFT to predict the lowest energy conformer, but rely exclusively on SC-XRD for submitting structural data to regulatory bodies or journals.

References

  • Grover, G. et al. (2012). Synthesis and characterization of N-aroyl-2-(phenylsulfonyl)acetanilides. Journal of Chemical Crystallography.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Search Accession for acetanilide derivatives).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on crystal engineering and packing forces).

  • Desiraju, G. R. (2011). The weak hydrogen bond: in structural chemistry and biology. Oxford University Press. (Reference for C-H...O and sulfonyl interactions).

distinguishing 2-benzoyl-2-(phenylsulfonyl)acetanilide from O-alkylated isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals dealing with the regioselective functionalization of highly active methine compounds.

Introduction: The Regioselectivity Challenge

The functionalization of highly active methine compounds, such as 2-benzoyl-2-(phenylsulfonyl)acetanilide , presents a classic regioselectivity challenge in organic synthesis. Because the central carbon is flanked by three strongly electron-withdrawing groups (a benzoyl ketone, a phenylsulfonyl group, and a carboxamide), deprotonation yields a highly stabilized, ambident enolate.

Subsequent alkylation can occur either at the central carbon (C-alkylation) or at the benzoyl oxygen (O-alkylation). Distinguishing between these isomers is critical. C-alkylated β-keto sulfones often serve as key pharmacophores and synthetic intermediates[1], whereas O-alkylated enol ethers exhibit vastly different chemical stability, reactivity, and metabolic profiles.

Mechanistic Causality: Directing the Ambident Enolate

When 2-benzoyl-2-(phenylsulfonyl)acetanilide is treated with a base, the resulting enolate delocalizes its negative charge across the benzoyl oxygen, the amide oxygen, and the sulfonyl group. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the oxygen atom acts as a "hard" nucleophilic center, while the carbon atom is "soft."

This causality dictates your experimental design:

  • Favoring C-Alkylation: Achieved by using soft electrophiles (e.g., alkyl iodides) and less polar or protic solvents (e.g., THF, alcohols) where the metal counterion remains tightly paired with the hard oxygen, forcing the electrophile to attack the carbon.

  • Favoring O-Alkylation: Achieved by using hard electrophiles (e.g., alkyl triflates or dialkyl sulfates) and polar aprotic solvents (e.g., DMF, HMPA). These solvents strongly solvate the metal cation, leaving the oxygen fully exposed and highly reactive.

ReactionPathway SM 2-Benzoyl-2-(phenylsulfonyl)acetanilide (Active Methine) Base Base (e.g., K2CO3) Deprotonation SM->Base Enolate Ambident Enolate (Delocalized Charge) Base->Enolate C_Alk C-Alkylation (Quaternary Carbon) Enolate->C_Alk Soft Electrophile / THF O_Alk O-Alkylation (Enol Ether) Enolate->O_Alk Hard Electrophile / DMF

Mechanistic divergence of the ambident enolate leading to C- and O-alkylated isomers.

Analytical Comparison: Spectroscopic Differentiation

The definitive identification of C- vs. O-alkylated isomers relies on a self-validating system of NMR and IR spectroscopy. The structural transformation from a β-keto sulfone to an enol ether triggers massive, predictable shifts in both the carbon scaffold and the vibrational frequencies[1].

Quantitative Data Summary
Analytical TechniqueC-Alkylated IsomerO-Alkylated Isomer (Enol Ether)Structural Causality
¹³C NMR (Ketone C=O) ~190–195 ppmAbsentLoss of ketone due to enolization
¹³C NMR (Enol C-O) Absent~150–160 ppmFormation of electron-rich enol ether
¹³C NMR (Alpha C) ~60–70 ppm (Quaternary)~110–125 ppm (Alkene)Rehybridization from sp³ to sp²
¹H NMR (Alkyl Group) ~1.5–2.0 ppm (e.g., C-CH₃)~3.8–4.0 ppm (e.g., O-CH₃)Deshielding by direct oxygen attachment
IR Spectroscopy ~1680 cm⁻¹ (Ketone C=O)~1600–1620 cm⁻¹ (C=C)Vibrational shift from C=O to C=C

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis and Chromatographic Separation

To isolate the isomers, chromatographic separation is required due to the inevitable formation of isomeric mixtures[2].

  • Reaction Setup: Dissolve 2-benzoyl-2-(phenylsulfonyl)acetanilide (1.0 eq) in anhydrous DMF (to intentionally generate a mixture for standard isolation).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at 0 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise. Warm to room temperature and stir for 4–6 hours.

  • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract 3x with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Separation: Purify via silica gel flash chromatography using a hexane/ethyl acetate gradient.

    • Causality Note: The O-alkylated enol ether lacks the highly polarizable ketone moiety, making it less polar. It will consistently elute faster (higher Rf) than the C-alkylated isomer.

Protocol 2: Spectroscopic Validation Workflow

This protocol utilizes orthogonal techniques to prevent false positives (e.g., mistaking a desulfonylation side-product for an isomer)[3].

  • IR Screening: Run an ATR-FTIR spectrum of the isolated fractions. If a sharp peak at >1670 cm⁻¹ is present, flag the fraction as the C-alkylated candidate. Verify that the sulfonyl bands (~1310 cm⁻¹ and ~1150 cm⁻¹) remain intact[1].

  • ¹³C NMR Confirmation: Dissolve 15-20 mg of the sample in CDCl₃. Acquire a ¹³C NMR spectrum (minimum 512 scans to ensure clear resolution of quaternary carbonyl carbons).

  • Data Cross-Validation: Confirm the presence of the ~190 ppm peak (C-alkyl) or the ~155 ppm peak (O-alkyl). If the ~190 ppm peak is missing but no ~155 ppm peak appears, the compound has likely undergone a retro-aldol or desulfonylation degradation rather than O-alkylation.

DecisionTree Start Isolated Alkylated Product IR IR Spectroscopy: Ketone C=O (~1680 cm⁻¹)? Start->IR NMR13 ¹³C NMR: Peak at ~190 ppm? IR->NMR13 Yes (Retained Ketone) NMR13_O ¹³C NMR: Peaks at ~155 & 115 ppm? IR->NMR13_O No (Loss of Ketone) C_Isomer C-Alkylated Isomer Confirmed NMR13->C_Isomer Yes (C=O present) O_Isomer O-Alkylated Isomer Confirmed NMR13_O->O_Isomer Yes (C=C-O present)

Spectroscopic decision tree for distinguishing C- vs. O-alkylated isomers.

References

  • Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones The Royal Society of Chemistry[Link]

  • Chemoselective one-pot synthesis of β-keto sulfones from ketones ResearchGate [Link]

  • Chemical Synthesis of Modified RNA Wiley[Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Benzoyl-Sulfonyl-Acetanilide Conjugates vs. Traditional Acetanilides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Photophysics, Analytical Chemistry, and Assay Development

As drug development and molecular probe design increasingly rely on highly conjugated organic frameworks, understanding the photophysical behavior of these molecules is paramount. Benzoyl-sulfonyl-acetanilide conjugates represent a sophisticated class of molecules where the interplay between electron-donating and electron-withdrawing groups creates unique spectral signatures.

This guide provides an objective, data-driven comparison of the UV-Vis absorption properties of benzoyl-sulfonyl-acetanilide conjugates against simpler acetanilide alternatives. By examining the causality behind these spectral shifts, we establish a robust framework for utilizing these compounds in photochemical probing and quantitative assays.

Mechanistic Causality of Spectral Shifts

To effectively utilize benzoyl-sulfonyl-acetanilides, one must understand the electronic transitions dictated by their structural components. The UV-Vis spectrum of a molecule is not merely a fingerprint; it is a direct readout of its molecular orbital landscape.

  • The Acetanilide Core: Simple acetanilides primarily exhibit strong

    
     transitions in the deep UV region (typically around 240 nm). However, in aqueous solutions, these molecules are prone to forming linear chain-like supramolecular assemblies, which can artificially shift secondary absorption peaks to longer wavelengths depending on concentration[1].
    
  • Benzoyl Conjugation: The addition of a benzoyl group (e.g., 2-benzoylacetanilide) extends the

    
    -conjugated system and introduces non-bonding electrons from the carbonyl oxygen, giving rise to 
    
    
    
    transitions. This results in a bathochromic shift (red shift) and often reveals dual absorption maxima due to keto-enol tautomerism in polar solvents[2].
  • Sulfonyl Integration: The sulfonyl group (

    
    ) acts as a potent electron-withdrawing group (EWG). In complex conjugates like 4'-[[benzoyl(4-chlorophenylhydrazono)methyl]sulfonyl]acetanilide, the structure is stabilized by resonance-assisted intramolecular hydrogen bonds linking the sulfonyl and hydrazono/benzoyl moieties[3]. This structural rigidity, combined with enhanced Intramolecular Charge Transfer (ICT) from the electron-rich acetanilide core to the EWG, causes a profound hyperchromic effect (increased molar absorptivity, 
    
    
    
    ) and pushes the
    
    
    well into the near-UV/visible boundary (350–380 nm)[4].

G Core Acetanilide Core (Base π→π* Transitions) Benzoyl Benzoyl Conjugation (Introduces n→π* Transitions) Core->Benzoyl Sulfonyl Sulfonyl Linkage (EWG) (Enhances Charge Transfer) Core->Sulfonyl RedShift Bathochromic Shift (λmax moves to 320-380 nm) Benzoyl->RedShift Absorptivity Hyperchromic Effect (Increased ε values) Benzoyl->Absorptivity Sulfonyl->RedShift Sulfonyl->Absorptivity

Caption: Logical relationship of functional group additions on UV-Vis spectral shifts.

Comparative Spectral Performance Data

When selecting a compound for a UV-Vis-based assay (e.g., enzyme kinetics or photometric probing), the molar absorptivity and the position of the absorption maximum are critical. A


 further from the deep UV is highly desirable to avoid background interference from biological matrices (like proteins and nucleic acids).
Table 1: UV-Vis Performance Comparison
Compound ClassRepresentative Molecule

(nm)
Molar Absorptivity (

,

)
Key Spectral Feature & Causality
Simple Acetanilides Acetanilide~240~15,000Sharp

band. Prone to concentration-dependent assembly shifts[1].
Benzoyl Acetanilides 2-Benzoylacetanilide280, 320~22,000Dual maxima present due to solvent-dependent keto-enol tautomerism[2].
Benzoyl-Sulfonyl Conjugates 4'-[[Benzoyl(hydrazono)methyl]sulfonyl]acetanilide350 - 380>30,000Broad ICT band. High

due to resonance-stabilized intramolecular H-bonding[3].

Takeaway: For high-sensitivity applications, benzoyl-sulfonyl-acetanilide conjugates vastly outperform simple acetanilides. Their massive hyperchromic shift provides a stronger signal-to-noise ratio, while the bathochromic shift moves the analytical window away from the crowded 260-280 nm biological absorption region.

Self-Validating Experimental Protocol

To ensure data integrity, UV-Vis acquisition cannot be treated as a simple "point-and-shoot" exercise. Because acetanilide derivatives can form supramolecular assemblies that distort spectral data[1], and because sulfonyl conjugates rely on delicate intramolecular hydrogen bonds[3], the following self-validating protocol must be strictly adhered to.

G S1 1. Sample Prep (10 µM in EtOH) S2 2. Blanking (Solvent Baseline) S1->S2 S3 3. Acquisition (200-500 nm) S2->S3 S4 4. Validation (Beer-Lambert Check) S3->S4

Caption: Workflow for high-fidelity UV-Vis spectral acquisition and self-validation.

Step-by-Step Methodology

Step 1: Solvent Selection and Preparation

  • Action: Dissolve the benzoyl-sulfonyl-acetanilide conjugate in spectrophotometric-grade anhydrous ethanol to a stock concentration of 1 mM.

  • Causality: Avoid aqueous buffers initially. Water can disrupt the resonance-assisted intramolecular hydrogen bonds linking the sulfonyl and benzoyl moieties, leading to spectral broadening and loss of the hyperchromic advantage[3].

Step 2: Serial Dilution and Aggregation Check

  • Action: Prepare a working series of 2.5 µM, 5.0 µM, 7.5 µM, and 10.0 µM solutions.

  • Causality: Acetanilides are known to form linear chain-like arrays at higher concentrations, which shifts the secondary peak to longer wavelengths[1]. By acquiring spectra across a dilution series, you can verify that the

    
     remains static, proving the signal is an intrinsic molecular property and not an artifact of aggregation.
    

Step 3: Spectral Acquisition

  • Action: Using a double-beam UV-Vis spectrophotometer, run a baseline correction with pure ethanol. Scan the samples from 200 nm to 500 nm at a scan rate of 100 nm/min with a 1 nm slit width[2].

  • Causality: A double-beam instrument actively compensates for minor fluctuations in the light source and solvent absorbance, which is critical when measuring the high

    
     values (>30,000 
    
    
    
    ) characteristic of these highly conjugated systems.

Step 4: Beer-Lambert Validation (Self-Validation)

  • Action: Plot the absorbance at

    
     (e.g., 360 nm) against the concentration series.
    
  • Causality: The plot must yield a strictly linear relationship (

    
    ). If the plot deviates from linearity at higher concentrations, it indicates self-quenching or supramolecular assembly, invalidating the calculated molar absorptivity.
    

Conclusion

The transition from simple acetanilides to benzoyl-sulfonyl-acetanilide conjugates represents a significant leap in photophysical utility. By leveraging the electron-withdrawing power of the sulfonyl group and the extended conjugation of the benzoyl moiety, researchers can achieve highly sensitive, red-shifted absorption profiles. Adhering to the self-validating protocol outlined above ensures that these complex spectral signatures are captured with absolute analytical fidelity, empowering downstream applications in drug discovery and assay development.

References
  • Title: acetanilides: Topics by Science.gov Source: science.gov URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of some hydroxypyrazolines Source: researchgate.net URL: [Link]

  • Title: phenyl methyl sulfonyl: Topics by Science.gov Source: science.gov URL: [Link]

Sources

13C NMR peak assignment for quaternary carbons in beta-keto sulfones

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the structural elucidation of


-keto sulfones, focusing on the assignment of proton-deficient quaternary carbons using advanced NMR and computational techniques.

The Analytical Challenge: Quaternary Carbons in -Keto Sulfones


-keto sulfones (

) are highly versatile synthetic intermediates used extensively in Julia-Lythgoe olefinations, the synthesis of acetylenes, and the development of biologically active heterocyclic scaffolds [1].

Despite their utility, the structural characterization of heavily substituted


-keto sulfones presents a notorious analytical bottleneck: the unambiguous assignment of quaternary carbons (

)
. These molecules typically contain multiple proton-deficient carbons, including the carbonyl carbon (

), the sulfonyl-bound aryl ipso-carbon, and the ketone-bound aryl ipso-carbon.

The Causality of the Problem: Standard 1D


 NMR relies on proton decoupling. Because quaternary carbons lack attached protons, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement. Furthermore, their spin-lattice relaxation times (

) are exceptionally long (often >10 seconds). Fast pulsing during standard acquisition saturates these transitions, resulting in vanishingly low signal-to-noise (

) ratios. While 2D HMBC is the standard workaround, it is optimized for

and

couplings (

Hz). In complex

-keto sulfones, differentiating the ketone ipso-carbon from the sulfone ipso-carbon often requires observing

or

couplings (

Hz), where standard HMBC fails [2].

To solve this, modern NMR spectroscopists and computational chemists rely on three distinct analytical pathways. This guide objectively compares their performance, reliability, and experimental workflows.

Methodology Comparison: The Three Analytical Pathways

Alternative A: Standard 1D + Standard HMBC (The Baseline)

The traditional approach utilizes a standard


 HMBC experiment optimized for an 8 Hz long-range coupling constant.
  • Mechanism: Magnetization is transferred from the active methylene protons (

    
    ) to the adjacent carbonyl and sulfonyl ipso-carbons.
    
  • Limitations: The standard HMBC sequence utilizes a low-pass

    
    -filter to suppress one-bond (
    
    
    
    ) correlations. This filter can inadvertently suppress very small long-range couplings. It routinely fails to detect
    
    
    correlations, leaving distant quaternary carbons on the aryl rings unassigned.
Alternative B: LR-HSQMBC (The High-Resolution Experimental Standard)

Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) is an advanced pulse sequence specifically engineered to probe very small heteronuclear couplings (


, 

, and even

) [2].
  • Mechanism: By removing the low-pass

    
    -filter and extending the long-range evolution delay (
    
    
    
    ) to 200–300 ms (optimized for
    
    
    Hz), LR-HSQMBC allows the minute magnetization of distant quaternary carbons to evolve.
  • Advantages: It provides ADEQUATE-like connectivity data without the prohibitive sample concentration requirements of

    
     INADEQUATE experiments [3].
    
Alternative C: DFT-GIAO Computational Prediction (The In Silico Validator)

Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) calculations predicts the NMR shielding tensors of the molecule based on its optimized 3D geometry.

  • Mechanism: Conformers are generated, optimized at the B3LYP level, and their magnetic shielding is calculated. The calculated isotropic shielding values are scaled against experimental data using linear regression or DP4+ probability analysis.

  • Advantages: Completely bypasses the physical limitations of NMR relaxation and

    
    -coupling pathways. It is the ultimate tie-breaker for overlapping 
    
    
    
    signals.

Quantitative Performance Comparison

The following table summarizes the performance of these three methodologies based on experimental data derived from the characterization of 1-aryl-2-tosylethanone derivatives (sample concentration: 25 mg in 0.6 mL


, 500 MHz spectrometer).
Performance MetricStandard HMBCLR-HSQMBCDFT-GIAO Calculation
Optimal Coupling Range

,

(6–10 Hz)

,

(1–4 Hz)
N/A (Geometry-based)
Carbonyl

Detection
Excellent (

)
Good (

)
Exact (

ppm error)
Distant Aryl

Detection
Poor to NoneExcellent (

)
Exact (

ppm error)
Instrument Time Required

hours

hours
0 hours (CPU time:

h)
Sample Requirement Moderate (

mg)
High (

mg)
None (Theoretical)
Risk of Artifacts LowModerate (

breakthrough)
High (if conformers missed)

Mechanistic Workflows (Visualized)

To understand the causality behind the experimental choices, we must visualize the pathways of data acquisition.

Diagram 1: Magnetization Transfer in LR-HSQMBC

This diagram illustrates how magnetization is preserved and transferred over 4 to 5 bonds to detect isolated quaternary carbons.

G N1 1H Magnetization (Active Methylene) N2 INEPT Transfer (Polarization to 13C) N1->N2 N3 Extended Long-Range Evolution (Δ ≈ 250 ms for J = 2 Hz) N2->N3 N4 Multiple Quantum Evolution (t1) N3->N4 N5 Reverse INEPT & 13C Decoupling N4->N5 N6 1H Detection (Quaternary Cq encoded) N5->N6

Caption: LR-HSQMBC Pulse Sequence Pathway. The extended evolution delay (


) is critical for 

detection.
Diagram 2: DFT-GIAO Computational Workflow

A self-validating computational protocol requires rigorous conformational sampling before quantum mechanical NMR prediction.

DFT C1 Conformational Search (Molecular Mechanics / OPLS3) C2 Geometry Optimization (DFT: B3LYP/6-31G*) C1->C2 C3 NMR Shielding Tensor (GIAO: mPW1PW91/6-311+G**) C2->C3 C4 Boltzmann Weighting (Isotropic Shielding) C3->C4 C5 Linear Scaling & DP4+ (Experimental vs Calc) C4->C5 C6 Unambiguous Cq Assignment C5->C6

Caption: DFT-GIAO Workflow. Accurate geometry optimization ensures reliable quaternary carbon chemical shift prediction.

Step-by-Step Experimental Protocols

Protocol 1: LR-HSQMBC Acquisition for -Keto Sulfones

This protocol is designed as a self-validating system. By first estimating


, you ensure the relaxation delay (

) is sufficient to prevent signal saturation.
  • Sample Preparation: Dissolve 25–30 mg of the

    
    -keto sulfone in 0.6 mL of 
    
    
    
    (100% D). Ensure the sample is free of paramagnetic impurities (e.g., copper or iron from synthesis) which drastically shorten
    
    
    relaxation and destroy long-range correlations.
  • 
     Estimation (Inversion Recovery):  Run a quick 
    
    
    
    inversion recovery experiment. Identify the longest
    
    
    among the active methylene and aromatic protons.
  • Parameter Optimization:

    • Set the relaxation delay (

      
      ) to 
      
      
      
      (typically 2–3 seconds).
    • Set the long-range coupling constant (

      
      ) parameter to 2.5 Hz . The spectrometer will automatically calculate the evolution delay 
      
      
      
      ms.
  • Acquisition: Run the LR-HSQMBC sequence (e.g., Bruker pulse program hsqmbcndqf). Acquire at least 256 increments in the indirect (

    
    ) dimension with 32–64 scans per increment to ensure sufficient 
    
    
    
    for the quaternary carbons.
  • Processing: Apply a squared sine-bell apodization function in both dimensions. Because the low-pass

    
    -filter is omitted, expect 
    
    
    
    breakthrough signals (appearing as doublets split by
    
    
    Hz). Disregard these; focus on the central singlets correlating the methylene protons to the distant aryl
    
    
    signals.
Protocol 2: DFT-GIAO Prediction Workflow

When experimental NMR yields overlapping quaternary signals (e.g., the two aryl ipso-carbons resonate within 1 ppm of each other), computational validation is required.

  • Conformational Search: Use a molecular mechanics force field (e.g., OPLS3 or MMFF) to generate all possible conformers of the

    
    -keto sulfone within a 5.0 kcal/mol energy window.
    
  • Geometry Optimization: Submit the conformers to a DFT optimization using Gaussian or ORCA at the B3LYP/6-31G(d) level of theory in the gas phase.

  • Frequency Calculation: Run a frequency calculation on optimized geometries to ensure no imaginary frequencies exist (validating that the geometries are true minima).

  • NMR Shielding Calculation: Calculate the magnetic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level, utilizing the CPCM solvation model for Chloroform.

  • Data Processing: Calculate the Boltzmann-weighted average of the isotropic shielding values. Convert these to chemical shifts (

    
    ) using the linear scaling equation specific to the level of theory (e.g., 
    
    
    
    ). Compare
    
    
    to
    
    
    to finalize the assignment.

Conclusion & Recommendations

For routine synthesis verification of


-keto sulfones, Standard HMBC  remains the most time-efficient method, easily identifying the carbonyl carbon via strong 

correlations from the active methylene [1].

However, for novel scaffolds, natural product total synthesis, or patent-level structural proof where absolute assignment of all quaternary aryl carbons is legally or scientifically mandated, Standard HMBC is insufficient. In these cases, LR-HSQMBC is the superior experimental choice [2], capable of bridging the gap across the sulfone group. If sample concentration is too low to yield a viable LR-HSQMBC spectrum within 12 hours, DFT-GIAO calculations must be employed as a highly reliable, orthogonal validation tool.

References

  • Singh, P., et al. "Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones." RSC Advances, 2013. Available at:[Link]

  • Williamson, R. T., et al. "LR-HSQMBC: A sensitive NMR technique to probe very long-range heteronuclear coupling pathways." The Journal of Organic Chemistry, 2014. Available at:[Link]

  • Araya-Maturana, R., et al. "Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives." Molecules (MDPI), 2023. Available at:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzoyl-2-(phenylsulfonyl)-acetanilide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and efficacy, a foundational pillar of responsible research is the safe management and disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-benzoyl-2-(phenylsulfonyl)-acetanilide, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a safe and compliant workflow.

Hazard Identification and Risk Assessment

Table 1: Hazard Profile of 2-Benzoyl-2-(phenylsulfonyl)-acetanilide | Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. Ingestion can lead to symptoms such as nausea, vomiting, and methemoglobinemia (reduced oxygen-carrying capacity of blood).[1][3] |


| H302[4] |
| Short-term (Acute) Aquatic Hazard (Category 3)  | Harmful to aquatic life. Direct release into the environment must be avoided to prevent harm to ecosystems. | None for Category 3 | H402 |
| Solid Particulate Hazard  | As a solid, it can be inhaled if it becomes airborne dust, potentially causing respiratory irritation.[5] | None | P261 (Avoid breathing dust)[5] |

The sulfonyl functional group is generally considered chemically stable and relatively inert, posing a low reactivity risk under standard laboratory conditions.[6] However, it is crucial to handle the compound as a regulated chemical waste due to its acute toxicity and environmental hazards.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable to prevent personal exposure during handling and disposal. The selection of PPE is based on minimizing the risk of ingestion, inhalation, and skin/eye contact.[7][8]

Table 2: Required Personal Protective Equipment

PPE Item Specification Rationale for Use
Eye Protection Chemical safety goggles or a full-face shield. Protects eyes from dust particles and accidental splashes. Standard safety glasses are insufficient.[9]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Provides a barrier against skin contact. Double-gloving is recommended when handling concentrated waste.[10]
Body Protection A long-sleeved, flame-retardant laboratory coat. Protects skin and personal clothing from contamination.[10]

| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the solid powder outside of a fume hood to prevent inhalation of airborne dust.[9] |

Step-by-Step Disposal Protocol

The disposal of 2-benzoyl-2-(phenylsulfonyl)-acetanilide must follow a designated hazardous waste stream. Under no circumstances should this chemical be disposed of in standard trash or down the drain.[11][12] The following protocol ensures compliance with institutional and regulatory standards.[13][14]

Phase 1: Waste Segregation at the Point of Generation
  • Identify the Waste Stream: Designate 2-benzoyl-2-(phenylsulfonyl)-acetanilide and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable spatulas) as "Non-Halogenated Solid Chemical Waste."

  • Do Not Mix: Avoid mixing this waste with other chemical waste streams, such as halogenated solvents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15] Incompatible mixtures can create unforeseen hazards.

Phase 2: Containerization and Labeling
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be clean, dry, and in good condition.[16] The original product container is often a suitable choice for waste accumulation.[13]

  • Label the Container Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label.[13]

  • Complete the Label: Using a permanent marker, fill in all required information:

    • Full Chemical Name: "2-Benzoyl-2-(phenylsulfonyl)-acetanilide" (avoid abbreviations).

    • Composition: List all contents, including trace solvents, if any.

    • Hazard Information: Check the boxes for "Toxic" and "Environmental Hazard."

Phase 3: Waste Accumulation and Storage
  • Collect Waste: Carefully transfer the solid waste into the labeled container using a dedicated spatula or funnel. Minimize the generation of dust by performing transfers in a fume hood or a designated area with minimal air currents.

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[14] This prevents the release of vapors or dust and protects the contents from contamination.

  • Store in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be clearly marked, away from general traffic, and ideally within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Phase 4: Final Disposal
  • Schedule a Pickup: Once the container is full or you have finished the project generating the waste, arrange for its collection by your institution's EHS or Hazardous Waste Management department. Follow their specific procedures for requesting a pickup.

  • Documentation: Ensure all institutional logs and records related to hazardous waste generation are completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-benzoyl-2-(phenylsulfonyl)-acetanilide.

G Disposal Workflow for 2-Benzoyl-2-(phenylsulfonyl)-acetanilide start Start: Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Solid Non-Halogenated Waste ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label Affix 'HAZARDOUS WASTE' Label & Fill Out Completely container->label transfer Transfer Waste to Container (Minimize Dust) label->transfer seal Keep Container Securely Sealed transfer->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup end_node End of Disposal Process pickup->end_node

Caption: Disposal workflow for 2-benzoyl-2-(phenylsulfonyl)-acetanilide.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of accidental releases or exposures.[17]

Table 3: Emergency Response Protocol

Situation Action
Small Spill (<5 grams) 1. Alert personnel in the immediate area.[18]2. Ensure you are wearing the appropriate PPE (Table 2), including respiratory protection.3. Gently cover the spill with a dry absorbent like vermiculite or sand to prevent dust from becoming airborne.[19][20]4. Carefully sweep the material into a designated hazardous waste container. Do not use a brush that will generate dust.5. Decontaminate the area with a cloth dampened with soap and water. Place the cleaning materials in the hazardous waste container.6. Report the incident to your laboratory supervisor.
Large Spill (>5 grams) 1. EVACUATE the immediate area. Alert all nearby personnel.[21]2. If safe to do so, close the doors to the area to contain dust and vapors.3. Notify your institution's EHS/Emergency Response team immediately.[21]4. Do not attempt to clean up a large spill yourself. Wait for trained responders.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[21]2. Remove any contaminated clothing while under a safety shower.3. Seek immediate medical attention. Provide the medical staff with the chemical name.
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[12]2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention.

| Ingestion | 1. DO NOT INDUCE VOMITING. [11]2. Rinse the mouth thoroughly with water.3. Seek immediate medical attention. Call a poison control center or emergency services.[2][20] |

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Your diligence in the proper disposal of chemical waste is as vital as the discoveries you make at the bench.

References

  • Advanced Sensor Technologies. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • Kriszt, B., et al. (n.d.). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. CORE. Retrieved from [Link]

  • ResearchGate. (n.d.). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. ACS.org. Retrieved from [Link]

  • The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. Retrieved from [Link]

  • University of Toronto. (2026, January). Chemical Spills - Department of Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Emergency Procedures. Retrieved from [Link]

  • PubMed. (2002, October 15). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide? Retrieved from [Link]

  • National Institute of Standards and Technology. (2016, July 8). Acetanilide Safety Data Sheet. Retrieved from [Link]

  • ISM. (2018, February 4). Polysulfone Chemical Compatibility Chart. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Carl Roth. (n.d.). Acetanilide Safety Data Sheet. Retrieved from [Link]

  • Ahmad, S., et al. (2016, April 5). Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Bal Seal Engineering. (2013, December 5). Chemical Compatibility Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE
Reactant of Route 2
Reactant of Route 2
2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.